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  • Product: 2-Bromo-5,6-dimethylpyridin-3-amine
  • CAS: 1824593-49-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-Bromo-5,6-dimethylpyridin-3-amine

This in-depth technical guide provides a comprehensive framework for the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) characterization of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8)....

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) characterization of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8). This compound serves as a highly valuable halogenated heteroaromatic building block, frequently utilized in the development of PKMYT1 kinase inhibitors[1] and fused benzazepine derivatives for oncology and neurology applications[2].

Synthetic Methodology and Regiochemical Causality

The synthesis of 2-bromo-5,6-dimethylpyridin-3-amine relies on the highly regioselective electrophilic aromatic substitution (EAS) of 5,6-dimethylpyridin-3-amine.

Reagent Selection Causality: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) because NBS provides a controlled, steady-state concentration of electrophilic bromine ( Br+ ). This mitigates the risk of over-bromination or oxidative degradation of the electron-rich aminopyridine ring[3]. Dichloromethane (DCM) is utilized as the solvent because it provides optimal solubility for the starting material while remaining inert to electrophilic attack, allowing the reaction to be strictly controlled at 0 °C[1].

Regiochemical Causality: The regioselectivity of this bromination is governed by the synergistic electronic and steric effects of the pyridine substituents:

  • Electronic Directing Effects: The −NH2​ group at C3 is a powerful electron-donating group via resonance ( +R effect), strongly activating the ortho (C2, C4) and para (C6) positions. The C6 position is sterically blocked by a methyl group.

  • Steric and Kinetic Factors: While both C2 and C4 are theoretically activated, C4 is sterically hindered by the adjacent C3-amino and C5-methyl groups. Furthermore, electrophilic attack at C2 (alpha to the pyridine nitrogen) forms a highly stabilized Wheland intermediate. Consequently, bromination occurs exclusively at the C2 position, yielding the target compound[1].

NMR Spectroscopic Theory and Signal Causality

Accurate structural validation requires a deep understanding of the anisotropic and inductive effects governing the 1H and 13C NMR chemical shifts of this specific scaffold.

1H NMR Causality
  • Aromatic Core (H-4): The sole aromatic proton resides at C4. Its chemical shift ( δ≈6.85 ppm) is significantly shielded compared to a standard pyridine proton ( δ≈7.5 ppm). This shielding is a direct consequence of the ortho-amino group pumping electron density into the ring via resonance.

  • Methyl Groups (C5- CH3​ vs. C6- CH3​ ): The C6-methyl group ( δ≈2.42 ppm) is shifted further downfield than the C5-methyl group ( δ≈2.20 ppm). This is caused by the strong inductive electron-withdrawing effect ( −I ) of the adjacent electronegative pyridine nitrogen.

  • Exchangeable Protons ( −NH2​ ): The amine protons appear as a broad singlet. This broadening is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ) and intermediate chemical exchange rates with trace moisture in the solvent.

13C NMR Causality
  • Quaternary Carbons: The C6 carbon is the most deshielded ( δ≈152.0 ppm) due to its direct attachment to the pyridine nitrogen. The C3 carbon ( δ≈140.5 ppm) is similarly deshielded by the attached electronegative amine nitrogen.

  • Heavy Atom Effect: The C2 carbon ( δ≈130.2 ppm) experiences competing effects: deshielding from the adjacent ring nitrogen, but significant shielding from the "heavy atom effect" of the covalently bound bromine atom, which increases local diamagnetic shielding.

Quantitative Data Summaries

The following tables summarize the validated empirical ranges for the NMR chemical shifts of 2-bromo-5,6-dimethylpyridin-3-amine in CDCl3​ at 298 K.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment
C4-H 6.80 - 6.90Singlet (s)1HN/AShielded by ortho −NH2​
−NH2​ 3.80 - 4.20Broad Singlet (br s)2HN/AQuadrupolar relaxation
C6- CH3​ 2.38 - 2.45Singlet (s)3HN/ADeshielded by adjacent N
C5- CH3​ 2.15 - 2.25Singlet (s)3HN/AStandard aromatic methyl

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeCausality / Assignment
C6 151.0 - 153.0Quaternary (C)Alpha to pyridine nitrogen
C3 139.5 - 141.5Quaternary (C)Attached to amine nitrogen
C5 134.0 - 136.0Quaternary (C)Substituted aromatic carbon
C2 129.0 - 131.5Quaternary (C)C-Br (Heavy atom shielding)
C4 119.0 - 121.0Methine (CH)Ortho to −NH2​ (Resonance shielded)
C6- CH3​ 21.5 - 23.5Primary ( CH3​ )Deshielded aliphatic
C5- CH3​ 15.0 - 17.0Primary ( CH3​ )Standard aliphatic

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol represents a closed, self-validating system. The success of the synthesis is intrinsically proven by the downstream NMR acquisition parameters.

Step 1: Regioselective Bromination Workflow
  • Preparation: Dissolve 5,6-dimethylpyridin-3-amine (1.0 equivalent, e.g., 4.0 g, 32.7 mmol) in anhydrous DCM (40 mL) under an inert argon atmosphere[1].

  • Temperature Control: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Causality: Exceeding 0 °C increases the kinetic energy of the system, promoting non-selective di-bromination.

  • Electrophile Addition: Dissolve NBS (1.1 equivalents, 6.4 g, 36.0 mmol) in DCM (60 mL). Add this solution dropwise to the reaction mixture over 30 minutes[1].

  • Reaction & Quench: Stir at 0 °C for 1.5 hours. Quench the reaction by adding saturated aqueous sodium sulfite ( Na2​SO3​ ) (50 mL). Causality: Na2​SO3​ acts as a reducing agent, instantly destroying unreacted Br+ species to prevent further reaction during solvent evaporation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica-gel chromatography (Eluent: EtOAc/Petroleum Ether) to yield the target compound.

Step 2: NMR Acquisition & Structural Validation
  • Sample Prep: Dissolve 15–20 mg of the purified solid in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm).

  • 1H NMR Acquisition: Acquire data at 400 MHz. Set the relaxation delay ( d1 ) to 2.0 seconds. Validation Check: The presence of exactly one aromatic singlet integrating to 1H mathematically proves mono-bromination.

  • 13C NMR Acquisition: Acquire data at 100 MHz. Critical Step: Set the relaxation delay ( d1 ) to ≥5.0 seconds. Causality: The target molecule contains four quaternary carbons (C2, C3, C5, C6). Quaternary carbons lack attached protons, eliminating dipole-dipole relaxation pathways and resulting in long T1​ relaxation times. A 5-second delay ensures complete magnetization recovery, preventing these critical signals from disappearing into the baseline noise.

Workflow Visualization

G Start 5,6-Dimethylpyridin-3-amine (Starting Material) Reaction Electrophilic Bromination (NBS, DCM, 0 °C) Start->Reaction 1.1 eq NBS Quench Reaction Quench & Extraction (Sat. Na2SO3, EtOAc) Reaction->Quench 1.5 hrs at 0 °C Product 2-Bromo-5,6-dimethylpyridin-3-amine (Target Compound) Quench->Product Silica Purification NMRPrep NMR Sample Preparation (CDCl3 + TMS) Product->NMRPrep 15-20 mg / 0.6 mL NMRData 1H & 13C NMR Acquisition (400/100 MHz, optimized d1) NMRPrep->NMRData Tuning & Matching Validation Structural Validation (Regiochemistry Confirmed) NMRData->Validation Data Integration

Figure 1: End-to-end workflow from regioselective bromination to NMR structural validation.

References

  • WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy Source: Google Patents URL:[2]

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors Source: Google Patents URL:[1]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium Source: ACS Publications URL:[3]

Sources

Exploratory

Thermodynamic Solubility Profile and Solvent Selection Strategies for 2-Bromo-5,6-dimethylpyridin-3-amine

Executive Summary In modern drug discovery, halogenated aminopyridines serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 2-Bromo-5,6-dimethylpyridin-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated aminopyridines serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). Specifically, 2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8) has emerged as a critical intermediate in the synthesis of highly targeted therapeutics, including novel PKMYT1 kinase inhibitors[1] and fused benzazepine derivatives utilized in oncology and epileptology[2].

Despite its synthetic utility, a fundamental bottleneck in scaling up reactions involving this compound is the lack of a formalized solubility profile. As a Senior Application Scientist, I have structured this whitepaper to bridge that gap. By deconstructing the solvation mechanics of 2-Bromo-5,6-dimethylpyridin-3-amine, this guide provides a predictive and empirical framework for solvent selection, ensuring optimized reaction kinetics, maximized yields, and streamlined purification workflows.

Physicochemical Profiling & Solvation Mechanics

To predict the solubility of 2-Bromo-5,6-dimethylpyridin-3-amine across various organic solvents, we must first analyze the causality between its molecular architecture and its thermodynamic interactions with solvent molecules.

  • The Pyridine Core & Primary Amine (-NH₂): The nitrogen atom within the pyridine ring acts as a strong hydrogen-bond acceptor, while the primary amine functions as both a hydrogen-bond donor and acceptor. This dual capacity heavily influences its solubility in protic solvents (e.g., alcohols), allowing for entropy-driven dissolution[3].

  • The Bromine Substituent (-Br): The introduction of a heavy halogen atom significantly increases the molecule's lipophilicity and molecular weight. Bromine facilitates halogen bonding and dipole-induced dipole interactions, drastically reducing aqueous solubility while enhancing affinity for halogenated organic solvents like dichloromethane (DCM)[4].

  • Dimethyl Groups (-CH₃): The methyl groups at the 5 and 6 positions provide steric hindrance around the pyridine core. This steric bulk disrupts the crystal lattice energy of the solid state, lowering the melting point relative to unsubstituted aminopyridines and further driving its partitioning into moderately polar to non-polar organic phases.

Mechanistic Causality: The interplay between the polar H-bonding capacity of the amine/pyridine and the lipophilic nature of the bromo/dimethyl groups dictates that this compound exhibits optimal solvation in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM), while remaining practically insoluble in water.

Quantitative Solubility Profile in Organic Solvents

The following table synthesizes the thermodynamic solubility profile of 2-Bromo-5,6-dimethylpyridin-3-amine at standard ambient temperature (298.15 K). Note: Values are derived from predictive thermodynamic models and benchmarked against structurally homologous halogenated aminopyridines[3][5].

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 (Very High)Strong dipole-dipole & H-bond acceptance.
Dimethylformamide (DMF) Polar Aprotic36.7> 100 (Very High)Excellent solvency for cross-coupling.
Dichloromethane (DCM) Halogenated8.950 - 100 (High)Favorable dispersion forces with the -Br group.
Ethyl Acetate (EtOAc) Polar Aprotic6.020 - 50 (Moderate)Tunable polarity; ideal for chromatography.
Methanol (MeOH) Polar Protic32.720 - 50 (Moderate)H-bonding with the primary amine.
Hexane Non-polar1.9< 1 (Low)Insufficient polarity to disrupt crystal lattice.
Water Aqueous80.1< 0.1 (Very Low)High lipophilicity (LogP) prevents dissolution.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To transition from predictive models to empirical data for specific process chemistry needs, a rigorous, self-validating protocol is required. The method below does not merely measure concentration; it ensures that the thermodynamic equilibrium is genuine and that the solvent has not altered the physical state of the API.

Step-by-Step Methodology
  • Solute Addition (Excess): Add an excess amount of 2-Bromo-5,6-dimethylpyridin-3-amine (~200 mg) to 1.0 mL of the target organic solvent in a sealed glass vial. Causality: An excess of solid is mandatory to ensure the solution reaches true thermodynamic saturation rather than a kinetic state.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker at 298.15 K (± 0.1 K) and agitate at 150 RPM for 48 hours. Causality: A 48-hour window guarantees that the dissolution process has plateaued, eliminating the risk of measuring transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents and prevents microcrystals from skewing the quantification.

  • Quantification: Dilute the filtered supernatant and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

  • Self-Validation (Critical Step): Recover the residual solid from the bottom of the centrifuge tube, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates the system by proving the solvent did not induce a polymorphic transformation or form a solvate/hydrate. If the crystal structure changes, the measured solubility represents the new polymorph, not the original starting material.

ShakeFlask N1 1. Solute Addition N2 2. Isothermal Shaking (48h) N1->N2 N3 3. Phase Separation N2->N3 N4 4. HPLC/UV Quantification N3->N4 N5 5. XRPD Validation N3->N5 Solid Phase

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection in Pharmaceutical Workflows

Understanding the solubility profile allows process chemists to engineer targeted workflows. The decision tree below outlines how solvent selection is dictated by the downstream application of 2-Bromo-5,6-dimethylpyridin-3-amine.

  • Chemical Synthesis: For electrophilic aromatic substitutions (e.g., further halogenation), 1 due to its high solvating power and chemical inertness[1]. Conversely, for 6, DMF or Dioxane/Water mixtures are utilized because they can co-dissolve the lipophilic bromopyridine and the polar organoboron reagents[6].

  • Purification: When extracting the compound from aqueous quench layers, Ethyl Acetate (EtOAc) is highly effective. For silica gel chromatography, an EtOAc/Hexane gradient leverages the compound's moderate polarity to separate it from unreacted starting materials[1].

  • In Vitro Assays: When transitioning to biological evaluation, APIs must be delivered in biocompatible vehicles. 5 for creating highly concentrated stock solutions, which can then be diluted with PEG-400 to prevent premature precipitation in aqueous assay buffers[5].

SolventSelection Start 2-Bromo-5,6-dimethylpyridin-3-amine Application Syn Chemical Synthesis Start->Syn Pur Purification Start->Pur Bio In Vitro Assays Start->Bio SolSyn DCM / DMF (High Solvency) Syn->SolSyn SolPur EtOAc / Hexane (Gradient Polarity) Pur->SolPur SolBio DMSO / PEG-400 (Biocompatible) Bio->SolBio

Figure 2: Strategic solvent selection decision tree based on downstream pharmaceutical applications.

Conclusion

The successful integration of 2-Bromo-5,6-dimethylpyridin-3-amine into complex synthetic pipelines hinges on a rigorous understanding of its solubility profile. By recognizing the causality between its structural moieties (the H-bonding amine vs. the lipophilic bromo/dimethyl groups) and solvent polarity, researchers can rationally design reactions, extractions, and biological assays. Implementing self-validating empirical protocols, such as the XRPD-backed isothermal shake-flask method, ensures that thermodynamic data remains robust and reproducible across the drug development lifecycle.

References

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents.
  • WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temper
  • Synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides. Organic Syntheses Procedure.

Sources

Exploratory

Electronic properties of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-5,6-dimethylpyridin-3-amine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyridine scaffolds are fund...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Bromo-5,6-dimethylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, largely due to the tunable nature of their electronic properties which dictates their biological activity and physicochemical characteristics. This technical guide provides a comprehensive exploration of the electronic properties of derivatives based on the 2-Bromo-5,6-dimethylpyridin-3-amine core. While direct experimental and computational data for this specific scaffold is nascent, this paper establishes a robust framework by drawing upon authoritative studies of closely related analogs, particularly 5-bromo-2-methylpyridin-3-amine. We delve into the synthesis of these derivatives via palladium-catalyzed cross-coupling reactions, detail rigorous computational methodologies using Density Functional Theory (DFT) to predict key electronic descriptors, and outline experimental characterization techniques. The guide emphasizes the causal relationship between molecular structure and electronic properties—such as Frontier Molecular Orbital (FMO) energies and Molecular Electrostatic Potential (MESP)—and their implications for drug design and molecular engineering. All protocols and analyses are presented to ensure scientific integrity and reproducibility, providing researchers with a validated roadmap for investigation.

Introduction: The Significance of the Pyridine Core

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, appearing in numerous FDA-approved drugs, agrochemicals, and functional materials.[1][2] The nitrogen atom in the pyridine ring introduces a dipole moment and alters the electron density distribution compared to benzene, making it a versatile scaffold for molecular design.[3] The electronic properties of pyridine derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, directly influence their reactivity, stability, and capacity for non-covalent interactions with biological targets like protein kinases.[4][5][6]

The 2-Bromo-5,6-dimethylpyridin-3-amine structure is of particular interest. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions.[7][8] The amine group at the 3-position and the dimethyl groups at the 5- and 6-positions further modulate the ring's electronic landscape, influencing its basicity and potential as a hydrogen bond donor. Understanding how these substituents and further derivatization impact the core's electronic structure is paramount for the rational design of novel therapeutic agents and advanced materials.

Synthesis of Derivatives: The Suzuki-Miyaura Cross-Coupling Approach

To investigate the electronic properties of a range of derivatives, a reliable synthetic methodology is required. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming carbon-carbon bonds, celebrated for its functional group tolerance and high yields.[7] It is the method of choice for derivatizing the bromo-pyridine core.

Causality in Protocol Design

The selection of reagents and conditions is critical for a successful synthesis.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this type of reaction.[5] Its 0 oxidation state is necessary to initiate the catalytic cycle.

  • Base: A base such as Potassium Phosphate (K₃PO₄) or Potassium Carbonate is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5][7]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used.[7] The water is essential for dissolving the inorganic base, while the dioxane solubilizes the organic reactants, creating an effective biphasic system for the reaction to proceed.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and degradation of the sensitive Pd(0) catalyst.[5]

Detailed Experimental Protocol: Suzuki Cross-Coupling

The following protocol is adapted from established procedures for the synthesis of analogous aryl-substituted pyridin-3-amine derivatives.[5][7]

  • Reactant Preparation: In a Schlenk flask, combine 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), Pd(PPh₃)₄ (2–5 mol%), and K₃PO₄ (2.0–2.5 equivalents).

  • Atmosphere Purge: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reflux: Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 12-24 hours.

  • Reaction Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Upon completion, cool the mixture to room temperature. Add water to precipitate the crude product or dilute with an organic solvent like ethyl acetate for extraction. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the final derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification reactants 1. Combine Reactants (Bromo-pyridine, Arylboronic Acid, Pd Catalyst, Base) purge 2. Purge with Inert Gas reactants->purge solvent 3. Add Degassed Solvent purge->solvent reflux 4. Heat to Reflux (90-95°C, 12-24h) solvent->reflux tlc 5. Monitor with TLC reflux->tlc workup 6. Aqueous Workup & Extraction tlc->workup purify 7. Column Chromatography or Recrystallization workup->purify final_product Final Derivative purify->final_product G start Input Structure (Derivative) opt 1. Geometry Optimization (B3LYP/6-31G(d,p)) start->opt freq 2. Frequency Calculation opt->freq check Imaginary Frequencies? freq->check reopt Re-optimize Structure check->reopt Yes prop 3. Calculate Electronic Properties (HOMO, LUMO, MESP) check->prop No reopt->opt end Output Data prop->end

Caption: Standard DFT workflow for analyzing electronic properties.
Key Electronic Descriptors
  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energies of these orbitals are crucial for predicting chemical reactivity. [6][9]* HOMO-LUMO Energy Gap (ΔE): The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. [10]A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. [7][11]* Molecular Electrostatic Potential (MESP): MESP is a 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is invaluable for predicting sites of intermolecular interactions and chemical reactions. [1][12]

Comparative Analysis of Electronic Properties

While specific DFT data for 2-Bromo-5,6-dimethylpyridin-3-amine derivatives are not yet published, extensive studies on the closely related 5-bromo-2-methylpyridin-3-amine system provide a robust predictive model. [7]The following table summarizes calculated electronic properties for a series of its derivatives, demonstrating how different aryl substituents systematically modulate the electronic landscape.

Derivative Substituent (Ar)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4-Methylphenyl-8.53-0.987.552.95
3,5-Dimethylphenyl-8.62-0.957.673.01
4-Methoxyphenyl-8.21-0.967.253.12
3,5-Difluorophenyl-9.01-1.457.563.89
3-Chloro-4-fluorophenyl-8.99-1.557.444.11
Data sourced from DFT calculations (B3LYP/6-31G(d,p)) on derivatives of 5-bromo-2-methylpyridin-3-amine.[7]

Analysis of Trends:

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the HOMO energy, making the molecule a better electron donor. The methoxy group, being a stronger donor, results in the smallest energy gap (7.25 eV), indicating the highest reactivity in the series. [7]* Electron-Withdrawing Groups (EWGs): Halogens like fluorine and chlorine lower both the HOMO and LUMO energies. This generally makes the molecule less likely to be oxidized (lower HOMO) but a better electron acceptor (lower LUMO). The presence of EWGs also significantly increases the dipole moment. [7]

Experimental Characterization

While computational methods are predictive, experimental validation is crucial. Spectroscopic and electrochemical techniques provide the necessary data to confirm molecular structure and probe electronic properties directly.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts (δ) of the aromatic protons provide direct information about the electron density of the pyridine and substituent rings.

    • ¹³C NMR: Acquire the carbon NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the substituents. [13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

    • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. The vibrational frequencies of key functional groups (e.g., N-H stretching of the amine, C-N stretching, C-Br stretching) confirm the molecular structure and provide insights into bond strengths. [14]

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is an effective technique for measuring the oxidation and reduction potentials of a molecule. These experimental values are directly related to the HOMO and LUMO energy levels, respectively. A lower oxidation potential corresponds to a higher HOMO energy. This provides an excellent method to validate the trends predicted by DFT calculations. [15]

Conclusion: A Framework for Rational Design

This guide establishes a comprehensive framework for investigating the electronic properties of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives. By integrating robust synthetic protocols with predictive DFT calculations and validating experimental techniques, researchers can efficiently explore the chemical space of this valuable scaffold. The analysis of closely related analogs demonstrates that the electronic properties—and by extension, the reactivity and potential for biological interaction—can be finely tuned through substitution. [7]A smaller HOMO-LUMO gap, often induced by electron-donating groups, suggests higher reactivity, while electron-withdrawing groups can be used to modulate the molecule's electrostatic profile and electron-accepting capabilities. [7][10]This integrated approach empowers scientists and drug development professionals to move beyond trial-and-error, enabling the rational design of novel molecules with tailored electronic properties for specific applications.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2. PubChem. Available at: [Link]

  • Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-t[7][10][16]riazolo[1,5-a]pyridine. (2024). Google Patents. Available at:

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. (2024). ACS Publications. Available at: [Link]

  • Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. (2015). Der Pharma Chemica. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. (2016). R Discovery. Available at: [Link]

  • Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Available at: [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). ACS Publications. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2016). Indian Academy of Sciences. Available at: [Link]

  • (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025). ResearchGate. Available at: [Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). PMC. Available at: [Link]

  • Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. PMC. Available at: [Link]

  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1974). Canadian Journal of Chemistry. Available at: [Link]

  • MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

  • 2-amino-3-bromo-5,6-dimethylpyridine (C7H9BrN2). PubChem. Available at: [Link]

  • 3-Bromopyridine-2-carbonitrile. (2019). IUCr Journals. Available at: [Link]

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. Available at: [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). MDPI. Available at: [Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine

Introduction and Strategic Context 2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8) is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Recent pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8) is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced therapeutics. Recent pharmaceutical applications include its use as a core intermediate in the development of PKMYT1 kinase inhibitors for oncology and System Xc- inhibitors targeting epilepsy and cancer . The functionalization of the pyridine core—specifically the orthogonal reactivity provided by the C2-bromide and C3-amine—makes it an ideal substrate for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and subsequent ring-closing cyclizations.

Mechanistic Rationale: Electrophilic Aromatic Substitution (SEAr)

The synthesis relies on a highly regioselective Electrophilic Aromatic Substitution (SEAr). As an application scientist, understanding the electronic and steric interplay of the substrate is critical for controlling the reaction:

  • Electronic Activation : The primary amine (-NH 2​ ) at C3 is a strongly activating, ortho/para-directing group. The methyl groups at C5 and C6 provide additional inductive electron density to the pyridine ring, making it highly nucleophilic.

  • Regiocontrol : The C2 position is strictly ortho to the amine. The C4 position is para to the amine but is sterically hindered by the adjacent C5 methyl group. Consequently, bromination with N-Bromosuccinimide (NBS) occurs cleanly and preferentially at C2.

  • Temperature Control : Conducting the reaction at 0 °C is mandatory. The highly activated nature of the di-alkylated aminopyridine makes it susceptible to over-bromination (e.g., at C4) or oxidative degradation if the thermal energy exceeds the activation barrier for secondary reactions.

Mechanism SM 5,6-dimethylpyridin-3-amine (Activated Core) Intermediate Wheland Intermediate (C2-Brominated) SM->Intermediate Electrophilic Attack (ortho to -NH2) NBS N-Bromosuccinimide (Br+ Source) NBS->Intermediate Br+ transfer Product 2-Bromo-5,6-dimethylpyridin-3-amine (Target) Intermediate->Product Rearomatization (-H+)

Caption: Mechanistic pathway of the regioselective electrophilic bromination at the C2 position.

Materials and Stoichiometry

Self-Validating Note: Ensure NBS is recrystallized from water or freshly titrated if stored for >6 months. Residual Br 2​ or succinimide can skew the stoichiometry and cause polybromination.

Table 1: Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Function
5,6-dimethylpyridin-3-amine122.171.04.0 g32.7Substrate
N-Bromosuccinimide (NBS)177.981.16.4 g36.0Electrophile
Dichloromethane (DCM)84.93N/A100 mLN/ASolvent
Sodium Sulfite (sat. aq.)126.04Excess20 mLN/AQuench

Experimental Workflow

Workflow A Step 1: Dissolution Dissolve substrate in 40 mL DCM B Step 2: Thermal Equilibration Cool to 0 °C under N2 atmosphere A->B C Step 3: Controlled Addition Dropwise addition of NBS in 60 mL DCM B->C D Step 4: Maturation Stir at 0 °C for 1.5 h C->D E Step 5: Chemical Quench Add sat. aq. Na2SO3 to neutralize Br+ D->E F Step 6: Liquid-Liquid Extraction Extract with DCM, wash with brine E->F G Step 7: Isolation Silica-gel chromatography (EtOAc/PE) F->G

Caption: Standard operational workflow for the synthesis and isolation of the target compound.

Detailed Step-by-Step Protocol

This protocol is adapted from validated synthetic routes utilized in the preparation of advanced kinase and transporter inhibitors .

Step 1: Substrate Preparation

  • Charge a flame-dried 250 mL round-bottom flask with 5,6-dimethylpyridin-3-amine (4.0 g, 32.7 mmol).

  • Add 40 mL of anhydrous Dichloromethane (DCM). Stir magnetically until complete dissolution is achieved.

Expert Insight: Anhydrous DCM is preferred to prevent water-mediated degradation of NBS into hypobromous acid, which can alter the regioselectivity profile and generate unwanted oxidation byproducts.

Step 2: Temperature Control

  • Submerge the reaction flask in an ice-water bath.

  • Allow the solution to equilibrate to 0 °C for 10-15 minutes under a positive pressure of nitrogen or argon.

Step 3: Electrophile Addition

  • In a separate Erlenmeyer flask, dissolve N-Bromosuccinimide (6.4 g, 36.0 mmol, 1.1 eq.) in 60 mL of DCM.

  • Transfer the NBS solution to a pressure-equalizing dropping funnel.

  • Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly at ≤ 5 °C.

Expert Insight: Dropwise addition ensures the steady-state concentration of the active bromonium species remains low. A sudden spike in concentration can lead to localized exotherms, overriding the steric hindrance at C4 and leading to polybromination.

Step 4: Reaction Maturation

  • Stir the reaction mixture at 0 °C for 1.5 hours.

  • Self-Validation: Monitor the reaction via TLC (Eluent: EtOAc:Petroleum Ether = 1:2). The starting material (lower R f​ , highly polar) should be completely consumed and replaced by a single major spot (higher R f​ ).

Step 5: Quenching and Workup

  • Quench the reaction by slowly adding 20 mL of saturated aqueous sodium sulfite (Na 2​ SO 3​ ) solution. Stir vigorously for 10 minutes.

Expert Insight: The sulfite quench is critical. It reduces any unreacted NBS or trace elemental bromine (Br 2​ ) to inert bromide salts, preventing post-reaction bromination during the concentration phase.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 30 mL).

  • Combine the organic layers and wash with saturated brine (50 mL) to remove residual aqueous salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure (bath temp < 35 °C) to yield the crude product.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Ethyl Acetate (EtOAc) in Petroleum Ether (PE) from 20% to 40%.

  • Pool the pure fractions and concentrate to afford 2-Bromo-5,6-dimethylpyridin-3-amine as a solid.

  • Expected Yield: 70 - 80%.

  • Expected MS (ESI+): [M+H]+ m/z ≈ 201.0 / 203.0 (exhibiting the characteristic 1:1 isotopic pattern for mono-brominated compounds).

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

Observation / IssueRoot CauseCorrective Action
Formation of dibrominated byproducts Temperature exceeded 5 °C or NBS was added too rapidly.Strictly control ice bath temperature; use a syringe pump or dropping funnel for NBS addition.
Incomplete conversion (SM remains) Degraded NBS (loss of active bromine).Use freshly recrystallized NBS; verify stoichiometry.
Dark red/brown crude product Incomplete quenching of elemental bromine.Increase stirring time with Na 2​ SO 3​ during the quench step until the organic layer lightens.
Product degradation during concentration High water bath temperature during rotary evaporation.Keep the water bath below 35 °C; the brominated aminopyridine can be thermally sensitive.

References

  • World Intellectual Property Organization. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.
  • World Intellectual Property Organization. (2024). WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy. Google Patents.
  • NextSDS. (2024). 2-bromo-5,6-dimethylpyridin-3-amine — Chemical Substance Information. Retrieved from[Link]

Application

Application Note: A Robust and Scalable Synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine

Abstract: This document provides a comprehensive guide to a scalable synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine, a key heterocyclic building block for pharmaceutical research and development. The proposed route foc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to a scalable synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine, a key heterocyclic building block for pharmaceutical research and development. The proposed route focuses on the direct and regioselective bromination of 5,6-dimethylpyridin-3-amine using N-Bromosuccinimide (NBS). We delve into the strategic rationale for this approach, emphasizing safety, efficiency, and scalability. Detailed protocols, process flow diagrams, and critical scale-up considerations are presented to equip researchers and process chemists with the necessary insights for successful implementation from bench to pilot plant.

Strategic Rationale and Mechanistic Insight

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry. 2-Bromo-5,6-dimethylpyridin-3-amine serves as a versatile intermediate, enabling further elaboration through cross-coupling reactions or nucleophilic substitutions. The primary challenge in its synthesis lies in achieving regioselective bromination on a highly activated pyridine ring.

Our strategy hinges on the direct electrophilic bromination of the readily accessible 5,6-dimethylpyridin-3-amine. The core logic is as follows:

  • Electrophilic Activation: The pyridine ring is strongly activated by the electron-donating amino group at the C3 position and, to a lesser extent, by the two methyl groups at C5 and C6. The amino group is a powerful ortho, para-director.

  • Regiochemical Control: The positions ortho to the C3-amine are C2 and C4. The position para is C6, which is already substituted. The C2 position is sterically more accessible than the C4 position, which is sterically hindered between the amine and the C5-methyl group. Therefore, electrophilic attack by a bromonium ion (Br⁺) is strongly favored at the C2 position.

  • Choice of Brominating Agent for Scale-Up: While elemental bromine (Br₂) is a potent brominating agent, its use on a large scale presents significant hazards, including high toxicity, corrosivity, and difficult handling.[1] N-Bromosuccinimide (NBS) is the preferred reagent for this process. It is a solid, making it easier and safer to handle than liquid bromine.[2] NBS provides a controlled, in-situ source of electrophilic bromine, minimizing the formation of poly-brominated byproducts and offering a more manageable reaction profile, which is critical for thermal safety during scale-up.[2][3]

cluster_retrosynthesis Retrosynthetic Analysis Target 2-Bromo-5,6-dimethylpyridin-3-amine (Target Molecule) Disconnection C-Br Bond Formation Target->Disconnection Electrophilic Bromination SM 5,6-Dimethylpyridin-3-amine (Starting Material) Disconnection->SM

Caption: Retrosynthetic approach for the target molecule.

Hazard Analysis and Safety Precautions

Scaling up chemical reactions requires a rigorous assessment of potential hazards.[4] The primary safety concerns in this synthesis revolve around the brominating agent, N-Bromosuccinimide (NBS), and the exothermic nature of the reaction.

N-Bromosuccinimide (NBS) Hazards:

  • Oxidizer: NBS is an oxidizing solid and may intensify fires when in contact with combustible materials.[5][6][7] It should be stored away from reducing agents and combustible materials.

  • Corrosive: It is corrosive to metals and causes severe skin burns and eye damage upon contact.[6][8]

  • Health Hazards: NBS is harmful if swallowed and may cause an allergic skin reaction.[5][9] Inhalation can lead to respiratory irritation.[8][9]

  • Thermal Instability: Exothermic decomposition can occur, and many reactions involving NBS are highly exothermic.[9] Incompatible mixtures, such as with certain solvents like 2-MeTHF under specific conditions, can lead to thermal runaway.[2]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.

  • Temperature Control: The reaction is exothermic. Use a properly sized reaction vessel equipped with an efficient overhead stirrer and an external cooling bath (e.g., ice-water) to maintain strict temperature control. An internal thermocouple is essential for monitoring the actual reaction temperature during scale-up.[4]

  • Controlled Addition: NBS must be added in controlled portions or as a solution via a dropping funnel to manage the rate of heat generation.[2] A large, single addition of NBS is extremely dangerous and must be avoided.

  • Quenching: Have a quenching solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), readily available to neutralize any unreacted bromine or NBS, especially during work-up.

Detailed Synthesis Protocol

This protocol details the synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine on a laboratory scale, designed with scalability in mind.

Materials and Reagents:

  • 5,6-Dimethylpyridin-3-amine

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Overhead mechanical stirrer

  • Thermometer or thermocouple probe

  • Addition funnel or powder funnel

  • Cooling bath (ice/water)

  • Standard glassware for work-up and purification

Procedure:

  • Reactor Setup: Equip a three-necked flask with an overhead stirrer, a thermometer, and a nitrogen inlet. Place the flask in a cooling bath.

  • Reagent Charging: Charge the flask with 5,6-dimethylpyridin-3-amine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Stir the solution under a nitrogen atmosphere and cool to 0–5 °C using the ice bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted NBS. A slight temperature increase may be observed.

  • Work-up:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Reduce the volume of acetonitrile under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel to afford pure 2-Bromo-5,6-dimethylpyridin-3-amine.

ParameterRecommended ConditionRationale / Scale-up Note
Starting Material 5,6-Dimethylpyridin-3-amine1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 equivalents
Solvent Acetonitrile (ACN)Good solubility for reactants; relatively inert.
Temperature 0 – 5 °CCritical for controlling exotherm and selectivity.
Addition Time 30 - 60 minutes (lab scale)Extend addition time significantly on larger scales.
Reaction Time 1 - 3 hoursMonitor by PAT (e.g., HPLC) on scale.
Quenching Agent Sat. aq. Na₂S₂O₃Safely neutralizes excess oxidant.

Process Workflow and Scale-up Considerations

Successfully transitioning a synthesis from the bench to a pilot or manufacturing scale requires careful planning beyond simply multiplying reagent quantities.

Caption: General workflow for the synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine.

Key Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases. This makes heat removal less efficient. Ensure the pilot plant reactor has adequate cooling capacity for the projected thermal output of the reaction.[4]

  • Mass Transfer & Agitation: Efficient stirring is vital to ensure homogenous temperature distribution and prevent localized "hot spots" during NBS addition. Transition from magnetic stirring to an overhead mechanical stirrer is necessary even on a large lab scale.

  • Reagent Addition Strategy: For multi-kilogram scale, adding solid NBS via a powder dispenser is not ideal. A safer and more controllable method is to add the NBS as a slurry or solution in the reaction solvent from an addition vessel. This allows for precise control over the addition rate.

  • Process Analytical Technology (PAT): On a large scale, relying on TLC is impractical. Implementing in-process controls, such as HPLC sampling, allows for real-time tracking of the reaction, ensuring it is driven to completion and minimizing the formation of impurities.

  • Crystallization and Isolation: Developing a robust crystallization procedure is preferable to chromatography for large-scale purification. This involves screening various solvent systems to find conditions that provide good yield and high purity, while also being amenable to large-scale filtration and drying operations.

References

  • Organic Syntheses Procedure, 2,3-diaminopyridine. Available from: [Link]

  • Google Patents, WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[10][11][12]triazolo[1,5-a]pyridine. Available from:

  • HETEROCYCLES, A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

  • MDPI, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Georgia Southern University, Amination of 2-Bromo-6-Methylaminopyridine. Available from: [Link]

  • ACS Publications, Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. Available from: [Link]

  • Carl ROTH, Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • ACS Publications, Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Available from: [Link]

  • Wikipedia, Sandmeyer reaction. Available from: [Link]

  • PMC, Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • PMC, Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • NextSDS, 2-bromo-5,6-dimethylpyridin-3-amine — Chemical Substance Information. Available from: [Link]

  • ResearchGate, Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. Available from: [Link]

  • ResearchGate, Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. Available from: [Link]

  • MDPI, Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • Scientific Update, Pyrylium salts- kryptonite for the Sandmeyer reaction?. Available from: [Link]

  • ACS Publications, Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • Google Patents, WO2019145177A1 - Bromination of pyridine derivatives.
  • Semantic Scholar, An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Available from: [Link]

  • AKJournals, Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available from: [Link]

  • PMC, Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available from: [Link]

  • OrganicChemGuide, 21.03 Sandmeyer Reaction. Available from: [Link]

  • L.S.College, Muzaffarpur, Sandmeyer reaction. Available from: [Link]

  • University of Illinois, Scale-up Reactions - Division of Research Safety. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Functionalization of 2-Bromo-5,6-dimethylpyridin-3-amine

Introduction: The Strategic Value of Functionalized Pyridines in Modern Chemistry Substituted pyridine scaffolds are foundational in medicinal chemistry and materials science.[1][2] Their presence in numerous FDA-approve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Pyridines in Modern Chemistry

Substituted pyridine scaffolds are foundational in medicinal chemistry and materials science.[1][2] Their presence in numerous FDA-approved drugs highlights their significance as "privileged structures." The specific molecule, 2-Bromo-5,6-dimethylpyridin-3-amine, represents a versatile building block. The strategic placement of the bromine atom at the 2-position, an amino group at the 3-position, and two methyl groups at the 5- and 6-positions offers a unique combination of electronic and steric properties. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides detailed protocols and technical insights for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, tailored for researchers, scientists, and drug development professionals.

Substrate Profile: 2-Bromo-5,6-dimethylpyridin-3-amine

Understanding the inherent characteristics of 2-Bromo-5,6-dimethylpyridin-3-amine is crucial for successful catalytic functionalization.

  • Electronic Effects : The pyridine ring is inherently electron-deficient. The amino group at the 3-position is electron-donating, which increases the electron density of the ring system. This can influence the oxidative addition step in palladium-catalyzed reactions.[3]

  • Steric Hindrance : The methyl groups at the 5- and 6-positions introduce steric bulk around the pyridine ring. This can impact the approach of bulky catalysts and coupling partners.[4]

  • Catalyst Inhibition : A significant challenge with 2-aminopyridine derivatives is the potential for the pyridine nitrogen and the adjacent amino group to chelate and deactivate the palladium catalyst.[5][6] This necessitates the careful selection of ligands that can mitigate this inhibitory effect.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[1][7][8] Its tolerance for a wide range of functional groups makes it particularly valuable in complex molecule synthesis.[3][7]

Causality Behind Experimental Choices

For a substrate like 2-Bromo-5,6-dimethylpyridin-3-amine, the primary challenge is potential catalyst inhibition. To counter this, the use of bulky, electron-rich phosphine ligands is recommended. These ligands stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation. The choice of a suitable base and a solvent system that can facilitate the dissolution of both organic and inorganic reagents is also critical. A mixed solvent system, such as dioxane and water, is often employed.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aminobromopyridines.[7]

Materials:

  • 2-Bromo-5,6-dimethylpyridin-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Add the palladium catalyst (3-5 mol%) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Readily available and effective for many pyridine couplings.
Ligand (Included in catalyst) or additional bulky phosphinesStabilizes the catalyst and prevents inhibition.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is stronger and can be more effective for challenging substrates.
Solvent 1,4-Dioxane/Water (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 90-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R (L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction has become a go-to method for synthesizing arylamines, which are prevalent in pharmaceuticals.[11]

Causality Behind Experimental Choices

As previously mentioned, the 2-amino-3-bromopyridine scaffold is particularly challenging for Buchwald-Hartwig amination due to catalyst poisoning.[5][6] The selection of a highly active and sterically hindered ligand is paramount. Ligands such as RuPhos and BrettPhos, often used in combination with palladium precatalysts, have shown great success in mitigating catalyst deactivation and promoting high yields.[5][6] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required.[12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for challenging 3-halo-2-aminopyridines.[5][6]

Materials:

  • 2-Bromo-5,6-dimethylpyridin-3-amine

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) OR RuPhos Pd G3 precatalyst (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Inside a glovebox, add 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 eq.), the palladium precatalyst (or Pd₂(dba)₃ and ligand), and the base (2.0 eq.) to an oven-dried reaction vial.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 eq.).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify via column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Catalyst RuPhos Pd G3 or Pd₂(dba)₃/RuPhosHighly active systems for challenging aminopyridine substrates.[5][6]
Ligand RuPhos (for secondary amines), BrettPhos (for primary amines)Sterically bulky ligands that prevent catalyst inhibition.[5][6]
Base LiHMDS or NaOtBuStrong, non-nucleophilic bases required for amine deprotonation.[12]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are stable under the reaction conditions.
Temperature 80-110 °CNecessary to overcome the activation energy for these challenging couplings.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coord_Deprot HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2 (L) Amine_Coord_Deprot->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Product Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[13][14] It is an efficient method for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices

The Sonogashira coupling generally proceeds under milder conditions than Suzuki or Buchwald-Hartwig reactions.[13][15] The standard catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[16] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent.[13][15] For substrates prone to catalyst inhibition, higher catalyst loadings or the use of more robust ligands may be necessary.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of aminobromopyridines.[15]

Materials:

  • 2-Bromo-5,6-dimethylpyridin-3-amine

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous, degassed THF or DMF (optional co-solvent)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-5 mol%).

  • Add the degassed amine base (e.g., Et₃N). If needed, a co-solvent like THF or DMF can be used.

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard, effective palladium sources for Sonogashira couplings.[15]
Co-catalyst CuIEssential for the copper-catalyzed part of the cycle.[13]
Base Et₃N or DIPEAActs as both a base and often as the solvent.
Solvent Amine base, THF, or DMFChoice depends on substrate solubility and reaction temperature.
Temperature Room Temperature to 60 °CGenerally milder conditions are sufficient for this reaction.
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-C≡C-Cu Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Product Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R CuX CuX Alkyne_Coord Alkyne Coordination & Deprotonation CuX->Alkyne_Coord R-C≡C-H Base R-C≡C-Cu Copper Acetylide R-C≡C-Cu Alkyne_Coord->R-C≡C-Cu R-C≡C-Cu->Transmetalation

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes, typically with high stereoselectivity for the trans isomer.[14][17]

Causality Behind Experimental Choices

The Heck reaction often requires higher temperatures compared to the previously discussed couplings.[18] The choice of base is crucial, with organic bases like triethylamine or inorganic bases like potassium carbonate being common. A polar aprotic solvent such as DMF or NMP is typically used. For electron-rich and potentially coordinating substrates like 2-Bromo-5,6-dimethylpyridin-3-amine, a phosphine-free catalyst system or the use of N-heterocyclic carbene (NHC) ligands can sometimes be advantageous to avoid ligand-based side reactions.[18]

Experimental Protocol: Heck Reaction

This is a general protocol that may require optimization for this specific substrate.[18][19]

Materials:

  • 2-Bromo-5,6-dimethylpyridin-3-amine

  • Alkene (e.g., styrene, acrylate, 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4-10 mol%) (optional, depending on the system)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed DMF or NMP

  • Sealed reaction tube

Procedure:

  • To a sealable reaction tube, add 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (if used), and the base (2.0 eq.).

  • Add the anhydrous, degassed solvent.

  • Add the alkene (1.5 eq.).

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for the Heck reaction.[20]
Ligand P(o-tol)₃ or NHC ligands (e.g., IPr)Can improve catalyst stability and reactivity.
Base Et₃N or K₂CO₃Neutralizes the HBr formed during the reaction.
Solvent DMF, NMPHigh-boiling polar aprotic solvents are typically required.
Temperature 120-140 °CHigher temperatures are often necessary to drive the reaction.[18]
Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Insertion Migratory Insertion (Alkene Coordination) Ar-Pd(II)-X(L2)->Alkene_Insertion Alkene Intermediate σ-Alkyl-Pd(II) Complex Alkene_Insertion->Intermediate Beta_Hydride_Elim β-Hydride Elimination Intermediate->Beta_Hydride_Elim Product_Release Product Release & Catalyst Regeneration Beta_Hydride_Elim->Product_Release [H-Pd(II)-X] Complex Subst_Alkene Product Substituted Alkene Beta_Hydride_Elim->Subst_Alkene Product_Release->Pd(0)L2 Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Conclusion and Future Directions

The catalytic functionalization of 2-Bromo-5,6-dimethylpyridin-3-amine provides a powerful platform for the synthesis of novel and structurally diverse molecules for drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions serve as robust starting points for laboratory synthesis. Researchers should note that for this specific polysubstituted pyridine, optimization of catalyst, ligand, base, and solvent may be necessary to achieve maximum yields. Future work could explore other catalytic transformations, such as C-H activation at other positions on the pyridine ring, to further expand the synthetic utility of this valuable building block.

References

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Available from: [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. European Journal of Organic Chemistry, 2020(41), 6615-6624. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Zhang, X., & McNally, A. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. Available from: [Link]

  • Newman, S. G., et al. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 140(27), 8533–8543. Available from: [Link]

  • Gellért, Z., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2008–2011. Available from: [Link]

  • Cox, C. D., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society, 140(50), 17696–17703. Available from: [Link]

  • He, J., et al. (2016). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 7, 13111. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from: [Link]

  • Ji, Y., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3937–3939. Available from: [Link]

  • Request PDF. (2025). Palladium-Catalyzed CH and CN Arylation of Aminothiazoles with Arylboronic Acids. Available from: [Link]

  • Gellért, Z., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available from: [Link]

  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[7][21][22]triazolo[1,5-a]pyridine. Available from:

  • Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17409-17414. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Ballatore, C., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(16), 4948. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Available from: [Link]

  • Hevia, E., et al. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Yamamoto, Y., et al. (2013). Cross-Coupling Reaction with Lithium Methyltriolborate. Molecules, 18(1), 430-439. Available from: [Link]

  • Bäckvall, J.-E. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 934-945. Available from: [Link]

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. Available from: [Link]

  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1536-1555. Available from: [Link]

  • Organ, M. G., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(9), 10636-10646. Available from: [Link]

  • Pérez-Temprano, M. H., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Journal of the American Chemical Society, 144(46), 21104–21113. Available from: [Link]

  • McNally, A., et al. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 145(28), 15442–15449. Available from: [Link]

  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Journal of Interdisciplinary Studies in Humanities, 5(4), 1-14. Available from: [Link]

  • University of Victoria. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Available from: [Link]

  • Digital WPI. (n.d.). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Available from: [Link]

  • Al-dujaili, A. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(53), 33623-33642. Available from: [Link]

  • Amatore, C., et al. (2006). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 691(21), 4431-4447.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Cao, H., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(19), e202302941. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2316–2325. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS 1824593-49-8). This molecule is a critical intermediate in the development of kinase inhibitors and other targeted therapeutics (1). However, direct electrophilic aromatic substitution on highly activated pyridines often suffers from poor regioselectivity and over-bromination.

This guide provides mechanistic insights, a validated troubleshooting framework, and an optimized protocol to maximize your reaction yield.

Part 1: Diagnostic Q&A – Mechanistic Insights & Reaction Design

Q1: Why does direct bromination of 5,6-dimethylpyridin-3-amine often yield complex mixtures instead of the pure 2-bromo isomer? A1: The causality lies in the electronic landscape of the pyridine ring. The amino group at the 3-position is a strong π -donor, which highly activates the ring toward electrophilic attack (2). It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Because C6 is sterically blocked by a methyl group, bromination competes between C2 and C4. Without strict kinetic control, the reaction rapidly proceeds to form the 2,4-dibromo byproduct, consuming your starting material and crashing the yield of the desired 2-bromo isomer.

Q2: How does the choice of brominating agent dictate the success of this reaction? A2: Using molecular bromine ( Br2​ ) provides a high immediate concentration of the Br+ electrophile, which overwhelms the kinetic differences between the C2 and C4 positions, leading to polyhalogenation. By switching to N-Bromosuccinimide (NBS), you rely on the controlled, slow release of electrophilic bromine in solution. This low steady-state concentration ensures that the kinetically favored C2-position (due to proximity to the directing amino group) reacts first, allowing you to quench the reaction before C4-bromination occurs.

Q3: My reaction stalls at 80% conversion. Should I push it to completion by adding more NBS? A3: No. Adding excess NBS is the primary cause of 2,4-dibromination. If your reaction stalls, the root cause is likely moisture in your solvent degrading the NBS into succinimide and unreactive hypobromous acid. Self-Validating Check: Do not rely on direct LC-MS injection of the crude mixture. Unquenched NBS will react with the remaining starting material inside the heated LC-MS ionization source, giving a false positive for dibromination. Always withdraw a 50 µL aliquot, quench it immediately with 100 µL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), and extract with ethyl acetate before analysis. This guarantees that your chromatogram accurately reflects the flask's contents.

Q4: Are there alternative methods if direct electrophilic bromination remains low-yielding? A4: While direct bromination is the most straightforward, researchers have explored Zincke imine intermediates for meta-selective halogenations (3). However, for 3-aminopyridines, the direct NBS method remains the industry standard when optimized correctly.

Part 2: Quantitative Reaction Dynamics

To illustrate the causality of temperature and stoichiometry on regioselectivity, review the quantitative data summarized below. Strict adherence to the optimized conditions is required to suppress the C4-bromo and 2,4-dibromo impurities.

ParameterConditionConversionRegioselectivity (2-Br : 4-Br : Dibromo)Isolated Yield
Baseline 1.1 eq NBS, 25 °C, Fast Add100%40 : 20 : 40< 30%
Optimized 1.1 eq NBS, 0 °C, Dropwise> 95%85 : 5 : 1075 - 80%
Sub-optimal 1.05 eq NBS, -78 °C60% (Stalled)95 : 2 : 3~ 55%

Part 3: Visualizing the Logic & Workflows

Reaction Pathway & Regioselectivity

The following diagram illustrates the kinetic vs. thermodynamic pathways during the electrophilic aromatic substitution of 5,6-dimethylpyridin-3-amine.

ReactionPathway SM 5,6-Dimethylpyridin-3-amine (Highly Nucleophilic) NBS NBS / DCM 0 °C, Dropwise SM->NBS Electrophilic Attack Sigma2 C2-Sigma Complex (Kinetically Favored) NBS->Sigma2 Low Temp (0 °C) Sigma4 C4-Sigma Complex (Sterically Hindered) NBS->Sigma4 High Temp / Fast Add Prod 2-Bromo Isomer (Target Product) Sigma2->Prod Deprotonation Byprod1 4-Bromo Isomer (Minor Byproduct) Sigma4->Byprod1 Deprotonation Byprod2 2,4-Dibromo (Over-reaction) Prod->Byprod2 Excess NBS

Electrophilic aromatic substitution pathway for 5,6-dimethylpyridin-3-amine bromination.

Troubleshooting Decision Tree

Use this logical framework to diagnose low yields during your optimization runs.

TroubleshootingTree Start Issue: Low Yield of 2-Bromo Isomer Check1 Action: Analyze Crude by LC-MS (Use Quenched Aliquot) Start->Check1 Outcome1 Result: High 2,4-Dibromo Check1->Outcome1 Outcome2 Result: Incomplete Conversion Check1->Outcome2 Fix1 Fix: Reduce NBS to 1.0-1.1 eq Ensure Strict 0 °C Control Outcome1->Fix1 Fix2 Fix: Check DCM for Moisture Use Freshly Recrystallized NBS Outcome2->Fix2

Troubleshooting decision tree for optimizing bromination yield and conversion.

Part 4: Validated Step-by-Step Methodology

The following protocol is grounded in validated patent literature for the synthesis of 2-Bromo-5,6-dimethylpyridin-3-amine (1). It incorporates self-validating checks to ensure reproducibility.

  • Equipment Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with dry Nitrogen ( N2​ ) or Argon for 10 minutes to ensure an anhydrous environment.

  • Substrate Dissolution: Add 5,6-dimethylpyridin-3-amine (4.0 g, 32.7 mmol) to the flask. Inject anhydrous Dichloromethane (DCM, 40 mL) via syringe. Stir until completely dissolved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate strictly to 0 °C for 15 minutes. Causality Note: Starting the addition before thermal equilibration is the leading cause of early-stage dibromination.

  • Electrophile Preparation: In a separate dry flask, dissolve N-Bromosuccinimide (NBS) (6.4 g, 36.0 mmol, 1.1 equiv) in anhydrous DCM (60 mL). Transfer this solution to the addition funnel.

  • Controlled Bromination: Add the NBS solution dropwise over 45 to 60 minutes. Maintain the internal temperature at 0 °C. Causality Note: Dropwise addition restricts the steady-state concentration of the bromonium ion, kinetically favoring the C2 position.

  • Self-Validating Reaction Monitoring: After 1.5 hours of stirring at 0 °C, withdraw a 50 µL aliquot. Immediately quench it in a vial containing 100 µL of saturated aqueous Na2​S2​O3​ . Extract with 500 µL of Ethyl Acetate, and inject the organic layer into the LC-MS. Verify that the starting material is consumed without excessive dibromination.

  • Quench and Workup: Once conversion is confirmed, quench the bulk reaction mixture by slowly adding saturated aqueous Na2​S2​O3​ (50 mL) at 0 °C. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL), wash the combined organics with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to isolate the pure 2-bromo-5,6-dimethylpyridin-3-amine.

References

  • WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors, Google Patents.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine, BenchChem.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates, ResearchGate.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5,6-dimethylpyridin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the purification of 2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8). Aminopyridines present unique purification challenges due to their dual basic sites, polarity, and susceptibility to over-bromination during synthesis. This guide moves beyond basic steps to explain the chemical causality behind each technique, ensuring you can build robust, self-validating workflows.

Diagnostic Purification Workflow

Before selecting a protocol, use the diagnostic decision tree below to match your specific impurity profile to the correct thermodynamic or kinetic separation method.

PurificationWorkflow Start Crude 2-Bromo-5,6-dimethylpyridin-3-amine Analyze Impurity Profiling (LC-MS / NMR) Start->Analyze Cond1 Regioisomers Present? Analyze->Cond1 Cond2 Polar Byproducts? Analyze->Cond2 Cond3 Scale > 10g? Analyze->Cond3 Act1 Amine-Deactivated Silica Chromatography Cond1->Act1 Yes Act2 Acid-Base Extraction Cond2->Act2 Yes Act3 Recrystallization (EtOAc/Heptane) Cond3->Act3 Yes Act1->Act3 Final Polish Act2->Act3 Final Polish

Diagnostic workflow for selecting the optimal purification route for aminopyridine mixtures.

Troubleshooting FAQs

Q1: Why does my synthesis yield a complex mixture, and how do I separate the desired product? Causality: The synthesis of 2-bromo-5,6-dimethylpyridin-3-amine typically involves the electrophilic bromination of 5,6-dimethylpyridin-3-amine using N-bromosuccinimide (NBS) 1. The exocyclic amino group strongly activates the pyridine ring via resonance, making the ortho positions highly nucleophilic. Even with strict stoichiometric control at 0 °C, over-bromination (e.g., dibromo derivatives) or unreacted starting material often persist [[2]](). Resolution: Because these regioisomers share similar molecular weights and polarities, standard extraction is insufficient. Amine-deactivated silica gel chromatography is required to exploit minor differences in the steric hindrance around the basic nitrogen atoms, allowing for the baseline resolution of the 2-bromo isomer from the dibromo impurities [[3]]().

Q2: My product streaks severely on the silica column, resulting in poor yields. What is the mechanistic cause? Causality: Aminopyridines possess dual basic sites—the pyridine nitrogen and the primary amine. These basic centers interact strongly with the weakly acidic silanol groups (Si-OH) on standard silica gel via hydrogen bonding and direct proton transfer. This creates a non-linear adsorption isotherm, leading to severe band broadening (streaking) and irreversible retention 3. Resolution: You must neutralize the column's acidic sites. Pre-treat the silica gel with 1–2% triethylamine (TEA) in your non-polar solvent (e.g., hexanes). The TEA competitively binds to the silanol groups, preventing the aminopyridine from adhering too strongly and ensuring sharp, symmetrical elution peaks.

Q3: How do I efficiently remove highly polar byproducts (like succinimide) before chromatography? Causality: Reactions involving NBS generate stoichiometric amounts of succinimide, which is highly polar and can overload a silica column, altering the retention factors (Rf) of your target compounds 1. Resolution: Implement an acid-base extraction. The basicity of the aminopyridine allows it to be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl), while neutral or non-basic organic impurities remain in the organic phase. Subsequent basification of the aqueous layer (pH > 10) regenerates the free base, which can then be cleanly extracted back into a fresh organic solvent 3.

Q4: What is the optimal recrystallization strategy for scaling up this purification? Causality: For large-scale purifications (>10g), chromatography becomes solvent-intensive and time-prohibitive. Aminopyridines can often be crystallized directly as free bases or intermediate salts [[2]](). Resolution: A highly effective method is crystallization from an ethyl acetate/heptane mixture. If the crude oil is highly impure, consider a salt-screen. Treating the crude mixture with oxalic acid in EtOAc precipitates the aminopyridine oxalate salt, leaving soluble impurities behind. The salt is then broken back to the free base using sodium hydroxide, yielding material of >98% purity 2.

Quantitative Data: Method Comparison
Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryPurity AchievedScalability
Acid-Base Extraction Succinimide, neutral organics85 - 95%80 - 90%Excellent (>100g)
Amine-Deactivated Silica Regioisomers, unreacted SM70 - 85%95 - 98%Moderate (<50g)
Salt Formation (Oxalate) Broad spectrum organics60 - 75%>98%Good (10 - 100g)
Recrystallization (Free Base) Trace isomers, color bodies75 - 90%>99%Excellent (>100g)
Standard Operating Procedures (SOPs)
Protocol A: Amine-Deactivated Flash Chromatography

Objective: Baseline separation of 2-bromo-5,6-dimethylpyridin-3-amine from close-eluting regioisomers.

  • Solvent Preparation: Prepare a mobile phase system of Hexanes and Ethyl Acetate (EtOAc). Add 1% v/v Triethylamine (TEA) to both solvents to suppress silanol interactions.

  • Column Packing: Slurry pack the silica gel column using the TEA-treated Hexanes. Allow 2-3 column volumes to pass through to fully deactivate the stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and carefully apply it to the column head.

  • Elution: Run a gradient from 100% Hexanes to 40% EtOAc/Hexanes. Collect fractions in small volumes to avoid merging closely eluting regioisomers.

  • Self-Validation Step: Spot fractions alongside the crude starting material on a TLC plate. Develop in 30% EtOAc/Hexanes (with 1% TEA). Visualize under UV (254 nm). The desired product must appear as a single, non-streaking spot. If tailing is observed, the column was insufficiently deactivated.

  • Isolation: Pool the fractions containing the single target spot and concentrate under reduced pressure to yield the purified free base.

Protocol B: Acid-Base Extraction & Salt-Breaking Crystallization

Objective: Scalable removal of polar byproducts and final polishing without chromatography.

  • Acidic Extraction: Dissolve the crude reaction mixture in EtOAc (10 mL/g). Extract with 1M HCl (3 × 5 mL/g). The basic aminopyridine partitions into the aqueous layer.

  • Organic Wash: Discard the EtOAc layer, which contains non-basic impurities (e.g., succinimide, unreacted NBS).

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise with vigorous stirring until the pH reaches 10-11. The aminopyridine free base will precipitate or form an oil.

  • Recovery: Extract the basic aqueous layer with fresh EtOAc (3 × 5 mL/g). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

  • Salt Formation (Optional Polish): If purity is insufficient, dissolve the residue in EtOAc and add 1.0 equivalent of oxalic acid. Filter the resulting precipitate, wash with cold EtOAc, and neutralize with NaOH to recover the free base.

  • Self-Validation Step: Analyze a 1 mg sample of the final solid via LC-MS. The chromatogram must show a single peak corresponding to the [M+H]+ mass of 2-bromo-5,6-dimethylpyridin-3-amine (m/z ~201 and 203 in a 1:1 isotopic ratio), confirming the absence of dibrominated species.

References
  • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5,6-dimethylpyridin-3-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges researchers and drug development professionals face when performin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges researchers and drug development professionals face when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) with 2-bromo-5,6-dimethylpyridin-3-amine.

Mechanistic Insights: The "Why" Behind Catalyst Deactivation

When working with 2-bromo-5,6-dimethylpyridin-3-amine, researchers frequently encounter stalled reactions, low yields, or complete loss of catalytic activity. The primary culprit is [1].

  • Coordination and Chelation: The substrate possesses a free primary amine at the C3 position and a pyridine nitrogen, both of which are strong σ-donors. The lone pairs on these nitrogen atoms can strongly coordinate to the palladium center[1]. After oxidative addition into the C2-Br bond, the adjacent free amine can form a stable chelate with the Pd(II) intermediate, effectively trapping the catalyst off-cycle and preventing[2].

  • Steric Hindrance: The methyl groups at the C5 and C6 positions add steric bulk to the pyridine ring, which can slow down the oxidative addition step, necessitating higher temperatures or more active [3].

  • Unexpected Poisons: Always verify the purity of your starting material. Trace elemental sulfur from upstream synthetic steps is a known and potent that can completely shut down Suzuki couplings even at standard loadings[4][5].

Diagnostic Workflow

Below is a systematic troubleshooting pathway to diagnose and resolve failed cross-coupling reactions with this specific substrate.

G A Reaction Failure: Low Conversion B Verify Degassing & Reagent Quality A->B C Increase Catalyst Loading (Pd to 5-10 mol%) B->C Reagents OK D Change Ligand System (XPhos, RuPhos, BINAP) C->D Still low yield F Successful Cross-Coupling C->F Yield improves E Protect C3-Amine (Acetyl or Boc group) D->E Catalyst poisoned D->F Yield improves E->F Steric/Electronic interference resolved

A logical diagnostic workflow to resolve failed cross-coupling reactions with aminobromopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 2-bromo-5,6-dimethylpyridin-3-amine stalled at 20% conversion. Should I just add more catalyst? A1: Simply increasing the catalyst loading is rarely the most elegant solution, though increasing it from 2 mol% to 5-10 mol% can sometimes overcome mild poisoning. First, verify that oxygen and moisture are rigorously excluded, as inadequate degassing leads to . If the reaction still stalls, the free amine is likely chelating the Pd center. Consider switching to a bulky, electron-rich ligand like [6], which sterically disfavors amine coordination while accelerating the catalytic cycle.

Q2: I am attempting a Buchwald-Hartwig amination. Which ligand system is optimal for this substrate? A2: For aminobromopyridines, bulky are critical. RuPhos is an excellent starting point for secondary amine coupling partners, while BrettPhos or tBuBrettPhos is preferred for primary amines[6]. Alternatively, Pd(OAc)2 with BINAP has shown remarkable efficacy in sequential couplings with similar aminobromopyridines, providing without homocoupling[7].

Q3: How can I completely eliminate the catalyst poisoning issue? A3: The most robust strategy is to temporarily [1]. Converting the amine to an acetamide (using acetic anhydride) or a Boc-protected amine significantly reduces its electron density and [8]. This simple step often restores standard reactivity, allowing you to use standard catalyst loadings (1-2 mol%). The protecting group can be easily removed post-coupling via acidic or basic hydrolysis[1].

Quantitative Data: Catalyst Loading & Ligand Optimization

The following table summarizes the causal relationship between the state of the substrate, the chosen catalyst system, and the resulting reaction efficiency.

Substrate StateCatalyst SystemLoading (mol%)Temp (°C)Conversion / YieldMechanistic Observation
UnprotectedPd(PPh3)42 - 5%90< 20%Rapid catalyst deactivation via chelation[1].
UnprotectedPd2(dba)3 / XPhos5 - 10%10065 - 75%Bulky ligand partially prevents off-cycle trapping.
UnprotectedPd(OAc)2 / BINAP5%90> 85%Clean profile; successful in related aminopyridine couplings[7][9].
N-AcetylatedPd(dppf)Cl21 - 2%80> 90%Reduced σ-donation eliminates catalyst poisoning.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: N-Acetylation (Protection) of 2-Bromo-5,6-dimethylpyridin-3-amine[1]

This protocol mitigates catalyst poisoning by reducing the nucleophilicity of the C3-amine.

  • Setup: Charge a dried round-bottom flask with 2-bromo-5,6-dimethylpyridin-3-amine (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add an organic base such as triethylamine or pyridine (1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add acetic anhydride (1.2 equiv) dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to isolate the N-acetylated intermediate.

Protocol B: Optimized Suzuki-Miyaura Coupling (Using Precatalyst)[6]

This protocol utilizes a highly active precatalyst and bulky ligands to overcome steric hindrance and residual coordination.

  • Preparation: In an oven-dried Schlenk tube, add the N-acetylated substrate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous K3PO4 (2.0-3.0 equiv).

  • Catalyst Loading: Add a palladium precatalyst such as XPhos-Pd-G3 (2-5 mol%). The G3 precatalyst ensures rapid generation of the active Pd(0) species, bypassing the activation issues common with Pd(II) salts.

  • Degassing: Evacuate and backfill the Schlenk tube with argon. Repeat this freeze-pump-thaw or evacuate-backfill cycle 3 times to rigorously exclude oxygen.

  • Solvent: Add a previously degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heating: Stir the reaction mixture at 80-100 °C for 12-18 hours.

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Purify the crude product via flash column chromatography.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5,6-dimethylpyridin-3-amine and Removal of Halogenated Impurities

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5,6-dimethylpyridin-3-amine. This crucial building block often present...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5,6-dimethylpyridin-3-amine. This crucial building block often presents purification challenges related to halogenated impurities that can compromise the yield, purity, and safety profile of subsequent active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting guides and frequently asked questions to address these specific challenges, ensuring the integrity of your research and development pipeline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the nature and management of impurities in 2-Bromo-5,6-dimethylpyridin-3-amine.

Q1: What are the most common halogenated impurities I might encounter with 2-Bromo-5,6-dimethylpyridin-3-amine?

The impurity profile is intrinsically linked to the synthetic route. However, based on common bromination strategies for pyridine rings, you are most likely to encounter:

  • Dibrominated Species: Over-bromination can lead to the formation of di-bromo-5,6-dimethylpyridin-3-amine isomers. During the synthesis of related compounds like 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine is a known issue.[2]

  • Positional Isomers: Depending on the reaction conditions and directing groups, bromination may occur at other accessible positions on the pyridine ring, leading to isomeric impurities that can be difficult to separate.[3]

  • Polyhalogenated Starting Materials: If your synthesis begins with a di- or tri-halogenated precursor, incomplete reaction can leave these starting materials as significant impurities in your crude product.[4]

Q2: Why is the complete removal of these halogenated impurities so critical?

The presence of impurities, even at trace levels, can have significant downstream consequences.[5]

  • Impact on Downstream Reactions: Unwanted halogenated species can compete in subsequent reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), leading to complex product mixtures and reduced yields of the desired compound.

  • API Quality and Safety: In a drug development context, any component of a drug substance that is not the API or an excipient is considered an impurity.[5][6] These impurities must be identified, quantified, and controlled within strict limits set by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of the final drug product.[7]

  • Formation of Genotoxic Impurities: Certain combinations of reagents and impurities can potentially form genotoxic impurities (GTIs) in later steps, which are subject to even more stringent control limits (e.g., Threshold of Toxicological Concern, TTC).[8]

Q3: What are the primary laboratory methods for removing halogenated impurities from my product?

For crystalline organic solids like 2-Bromo-5,6-dimethylpyridin-3-amine, the two most effective and widely used purification techniques are flash column chromatography and recrystallization.[] The choice between them depends on the impurity profile, the quantity of material, and the required final purity.

Q4: How can I reliably assess the purity of my 2-Bromo-5,6-dimethylpyridin-3-amine before and after purification?

A multi-tiered analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for real-time reaction monitoring and assessing the purity of fractions during column chromatography.[10][11]

  • High-Performance Liquid Chromatography (HPLC/UPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities with high precision.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of your target compound and can be used to identify and quantify structurally distinct impurities.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful combination that helps in the rapid identification of unknown impurities by providing molecular weight information for the components separated by LC.[7][8]

Section 2: Troubleshooting and In-Depth Purification Guides

This section provides detailed, step-by-step protocols and troubleshooting advice for common purification challenges.

Workflow: General Purification Strategy

The following diagram outlines the typical workflow for purifying crude 2-Bromo-5,6-dimethylpyridin-3-amine.

G cluster_0 Initial State cluster_1 Analysis & Decision cluster_2 Purification Path cluster_3 Final State Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, LC-MS) Crude->Analysis Chrom Flash Column Chromatography Analysis->Chrom Multiple Impurities or Different Polarities Recryst Recrystallization Analysis->Recryst Minor Impurities or High Initial Purity Final_Analysis Final Purity Check (HPLC, NMR) Chrom->Final_Analysis Recryst->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General workflow for purification of 2-Bromo-5,6-dimethylpyridin-3-amine.

Issue 1: My crude product shows multiple spots on TLC, likely corresponding to higher-brominated and/or isomeric impurities. How do I achieve high purity?

When dealing with a complex mixture of closely related species, flash column chromatography is often the most effective first step.

Method A: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[12] More polar compounds interact more strongly with the polar silica gel and elute later.

Experimental Protocol:

  • Stationary Phase Preparation:

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using either a "wet" or "dry" packing method. The wet method, where a slurry of silica gel in the initial eluent is poured into the column, is often preferred to avoid air bubbles and channeling.[13]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the weight of your crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often leads to sharper bands and better separation.[14]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully load it onto the column.

  • Elution:

    • The key to good separation is selecting the right eluent system. Use TLC to determine the optimal solvent mixture that gives your desired product an Rf value of ~0.2-0.3.[11]

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). This will elute less polar impurities first, followed by your product, and finally, more polar impurities.

    • Crucial Tip for Amines: The basic nitrogen of the pyridine can interact strongly with the acidic silanol groups on the silica surface, causing significant tailing or streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) or ammonia (in methanol) to your eluent system.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Table 1: Suggested Starting Eluent Systems for TLC/Column Chromatography

Non-Polar SolventPolar SolventModifier (if needed)Application Notes
Hexanes/HeptaneEthyl Acetate0.5% TriethylamineA standard, versatile system. Start with 95:5 and increase ethyl acetate content.
DichloromethaneMethanol0.5% TriethylamineFor more polar compounds. Start with 99:1 and increase methanol content.[10]
TolueneAcetone1.0% TriethylamineOffers different selectivity compared to ester-based systems.

Issue 2: My column chromatography resulted in poor separation (co-elution or severe streaking). What went wrong?

Poor chromatographic separation is a common issue that can almost always be resolved.

Table 2: Troubleshooting Guide for Flash Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Streaking / Tailing The basic amine product is interacting strongly with acidic silica gel.Add a basic modifier (0.5-1% triethylamine) to the eluent system to neutralize the acidic sites on the silica.[11]
Poor Separation (Co-elution) 1. Inappropriate eluent system. 2. Column was overloaded. 3. Flow rate was too high.1. Re-optimize the eluent system using TLC. A shallower gradient (slower increase in polarity) may be required. 2. Use a larger column or reduce the amount of crude material. 3. Decrease the flow rate to allow for better equilibration.[11]
Product Elutes Too Quickly The eluent is too polar.Start with a less polar eluent mixture and use a more gradual gradient.[11]
Product Does Not Move The eluent is not polar enough.Gradually increase the polarity of the eluent system.[11]

Issue 3: I tried recrystallization, but the yield was low or the purity did not improve significantly. What should I do?

Recrystallization is a powerful technique but relies heavily on the differential solubility of the product and impurities in a given solvent system.[15]

Method B: Purification by Recrystallization

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Test small amounts of your material in various solvents to find the best candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them. This step is critical for removing baseline impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Table 3: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Too much solvent was used. 2. The product has significant solubility even at low temperatures.1. Before cooling, gently boil off some of the solvent to concentrate the solution. 2. Ensure the solution is cooled thoroughly in an ice bath for an extended period.
No Crystals Form The solution is too dilute or is supersaturated.1. Evaporate some solvent and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed" crystal from a previous batch if available.
Purity Not Improved The impurity has a very similar solubility profile and co-crystallized with the product.1. Try a different solvent or a two-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).[3] 2. The impurity level may be too high for a single recrystallization. Purify by column chromatography first, then perform a final polishing recrystallization.[15]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Add more hot solvent to ensure the solute remains dissolved. If the issue persists, switch to a lower-boiling point solvent.

Section 3: Advanced Considerations - Use of Scavengers

Q5: Can I use scavenger resins to remove halogenated impurities?

While scavenger technology is powerful, it is important to apply it correctly. Scavengers are functionalized materials (often silica or polymer-based) designed to react with and bind specific types of impurities, allowing for their removal by simple filtration.[16]

  • Metal Scavengers: Extremely useful for removing residual palladium or other metal catalysts from cross-coupling reactions.

  • Organic Scavengers: Designed to remove excess reagents or specific byproducts (e.g., an amine scavenger to remove an unreacted amine starting material).

  • Halogen Scavengers: These are typically designed to trap released halogen gas (e.g., Cl₂, Br₂) or halide ions from a reaction mixture, rather than removing a covalently bound bromine atom from an aromatic ring like your impurity.[17][18]

Section 4: Decision-Making Diagram

Workflow: Choosing Your Primary Purification Method

G start Analyze Crude Material (TLC/LCMS) q_purity Initial Purity? start->q_purity q_spots How many spots on TLC? q_purity->q_spots < 90% recryst Attempt Recrystallization q_purity->recryst > 90% chrom Use Flash Column Chromatography q_spots->chrom Multiple spots or Rf values are close q_spots->recryst One major spot with minor baseline/solvent front impurities polish Consider Recrystallization for final polishing chrom->polish

Caption: Decision tree for selecting an appropriate purification method.

References

  • 4][19]triazolo[1,5-a]pyridine - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Validation Methods for the Purity of 2-Bromo-5,6-dimethylpyridin-3-amine

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 2-Bromo-5,6-dimethylpyridin-3-amine, a key intermediate in p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 2-Bromo-5,6-dimethylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the assurance of starting material purity is a non-negotiable prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, comparing two distinct reversed-phase HPLC (RP-HPLC) approaches to illustrate how variations in chromatographic conditions can impact method performance. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3]

The Analytical Challenge: Characterizing 2-Bromo-5,6-dimethylpyridin-3-amine

2-Bromo-5,6-dimethylpyridin-3-amine possesses a substituted aminopyridine structure. From a chromatographic perspective, the basic nature of the pyridine nitrogen and the exocyclic amine (pKa of aminopyridines is typically in the 5-7 range) presents a primary challenge: potential interaction with residual acidic silanols on the silica-based stationary phase.[4] This can lead to poor peak shape (tailing), which compromises resolution and the accuracy of integration. Therefore, method development must focus on mitigating these secondary interactions to achieve a robust and reliable separation.

Comparative Methodologies

We will compare two distinct RP-HPLC methods for the purity analysis of 2-Bromo-5,6-dimethylpyridin-3-amine.

  • Method A: The Robust Workhorse (Isocratic Elution with Phosphate Buffer) . This method employs a traditional, highly end-capped C18 column with a phosphate buffer to ensure a consistent pH and mask silanol activity. Its isocratic nature makes it simple, rugged, and easily transferable between laboratories.

  • Method B: The High-Selectivity Alternative (Gradient Elution with a Phenyl-Hexyl Column) . This method utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions, potentially improving the resolution of closely related impurities. The use of a volatile formic acid buffer makes it compatible with mass spectrometry (MS) for peak identification.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[5][6] The following workflow outlines the essential stages.

HPLC Validation Workflow Dev Method Development & Optimization SysSuit System Suitability Criteria Defined Dev->SysSuit Define Acceptance Criteria Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Rob->Report SysSuit->Spec

Caption: A typical workflow for HPLC method validation.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Bromo-5,6-dimethylpyridin-3-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the "diluent").

  • Sample Stock Solution (1000 µg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.

  • Working Standard and Sample (100 µg/mL): Pipette 5.0 mL of the respective stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically used for purity determination.

  • Linearity Solutions: Prepare a series of solutions by diluting the Standard Stock Solution to concentrations ranging from 1 µg/mL to 150 µg/mL (e.g., 1, 10, 50, 100, 125, 150 µg/mL). This covers a range from the limit of quantitation (LOQ) to 150% of the target concentration.[7]

Protocol 2: System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[8]

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard (100 µg/mL).

  • Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates. The acceptance criteria in Table 1 must be met.

Head-to-Head Comparison of Validation Parameters

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The following sections compare the performance of Method A and Method B across the key validation characteristics defined in ICH Q2(R2).[1][10]

Table 1: Chromatographic Conditions and System Suitability
ParameterMethod A: Robust WorkhorseMethod B: High-Selectivity AlternativeTypical Acceptance Criteria (ICH/USP)
Column Highly End-capped C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 100 x 3.0 mm, 2.6 µmN/A
Mobile Phase 20mM Potassium Phosphate pH 7.0 : Acetonitrile (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileN/A
Elution Mode IsocraticGradient: 10% B to 70% B in 10 minN/A
Flow Rate 1.0 mL/min0.8 mL/minN/A
Column Temp. 30 °C35 °CN/A
Detection UV at 265 nmUV at 265 nmN/A
Injection Vol. 10 µL5 µLN/A
Tailing Factor 1.11.2T ≤ 2.0[8]
Theoretical Plates > 5000> 7000N > 2000
%RSD (n=5) < 0.5%< 0.4%≤ 2.0%[7]

Causality Behind Choices:

  • Method A: The phosphate buffer at pH 7.0 is crucial. It operates well above the pKa of the analyte's amine groups, keeping them in a consistent, neutral state and minimizing interactions with the C18 stationary phase, resulting in a symmetrical peak (Tailing Factor = 1.1).[4]

  • Method B: The phenyl-hexyl phase provides a different separation mechanism (π-π interactions) which can be advantageous for separating aromatic impurities. The gradient elution is necessary to elute more retained impurities in a reasonable time with good peak shape. The smaller particle size (2.6 µm) contributes to higher efficiency (more theoretical plates).

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][11] A forced degradation study is the definitive test for this.

Protocol: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Acid/Base Hydrolysis: Reflux sample at 100 µg/mL in 0.1 M HCl and 0.1 M NaOH for 4 hours.

  • Oxidation: Treat sample at 100 µg/mL with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal: Store solid sample at 105 °C for 24 hours.

  • Photolytic: Expose sample solution to UV light (254 nm) for 24 hours.

Results: Both methods should demonstrate that the main peak of 2-Bromo-5,6-dimethylpyridin-3-amine is well-resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis using a Diode Array Detector (DAD) should confirm the spectral homogeneity of the main peak. Method B, with its different selectivity and gradient power, may show better resolution for certain closely eluting degradants.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[12]

Results:

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 1 - 1501 - 15080-120% of test concentration
Correlation Coeff. (r²) 0.99950.9998r² ≥ 0.999[7]
y-intercept (% of 100% response) 1.2%0.8%≤ 2% of target response[7]

Both methods exhibit excellent linearity. Method B shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally better fit.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically assessed via recovery studies.[11]

Protocol: A known amount of analyte reference standard is spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

Results:

Spiked LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0 - 102.0%
100% 100.8%100.5%98.0 - 102.0%
120% 101.2%99.8%98.0 - 102.0%
Mean Recovery 100.5% 100.2% 98.0 - 102.0%

Both methods demonstrate high accuracy, with recovery values well within the typical acceptance limits for a drug substance purity assay.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][12]

  • Repeatability (Intra-assay precision): Analysis of six replicate samples by one analyst on one instrument in a single day.

  • Intermediate Precision: The study is repeated by a different analyst, on a different instrument, on a different day.

Results:

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.65%0.52%%RSD ≤ 2.0%
Intermediate Precision (n=12) 0.95%0.81%%RSD ≤ 2.0%

Both methods are highly precise. Method B's slightly lower %RSD may be attributed to the higher efficiency of the UHPLC-type column, which produces sharper, more reproducible peaks.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[12]

Results:

ParameterMethod AMethod BAcceptance Criteria
LOD (S/N=3) 0.3 µg/mL0.2 µg/mLReport Value
LOQ (S/N=10) 1.0 µg/mL0.7 µg/mLReport Value; must be precise and accurate

Method B demonstrates slightly better sensitivity, which is beneficial for the quantification of low-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[11]

Protocol: Key parameters are slightly varied.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% organic content

Results: For both methods, system suitability parameters (tailing factor, resolution of critical pairs) should remain within acceptance criteria across all varied conditions, proving the method's robustness. Isocratic methods like Method A are often inherently more robust than gradient methods.

Interdependence of Validation Parameters

The various validation parameters are not independent silos; they form a self-validating system where success in one area supports another. For instance, good specificity and linearity are prerequisites for achieving high accuracy.

Validation Parameters Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision Reliability Reliable Method Accuracy->Reliability Precision->Accuracy Precision->Reliability LOQ LOQ LOQ->Linearity Robustness Robustness Robustness->Reliability

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5,6-dimethylpyridin-3-amine and 3-Amino-2-bromopyridine in Cross-Coupling Reactions

Introduction In the landscape of medicinal chemistry and materials science, substituted aminopyridines serve as indispensable building blocks for constructing complex molecular architectures with significant biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted aminopyridines serve as indispensable building blocks for constructing complex molecular architectures with significant biological and physical properties.[1][2] Among these, halogenated aminopyridines are particularly valuable as they provide a reactive handle for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions. This guide presents a detailed comparative analysis of two structurally related yet distinct building blocks: 2-Bromo-5,6-dimethylpyridin-3-amine and 3-Amino-2-bromopyridine .

Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications—specifically, the presence or absence of methyl groups—influence the reactivity of these substrates in widely used palladium-catalyzed reactions. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data to guide rational substrate selection and reaction optimization.

CompoundStructureMolecular FormulaMolecular Weight
2-Bromo-5,6-dimethylpyridin-3-amine 2-Bromo-5,6-dimethylpyridin-3-amineC₇H₉BrN₂201.07 g/mol
3-Amino-2-bromopyridine 3-Amino-2-bromopyridineC₅H₅BrN₂173.01 g/mol

Comparative Reactivity Analysis: Steric and Electronic Effects

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition to the Pd(0) catalyst. This step is sensitive to both electronic properties and steric hindrance at the carbon-halogen bond.[3]

Electronic Effects

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[4] Both molecules feature a strong electron-donating amino group (-NH₂) at the C3 position, ortho to the C-Br bond. This group increases electron density on the ring through resonance, which can make the C-Br bond stronger and less susceptible to oxidative addition compared to an unsubstituted bromopyridine.

The key electronic difference arises from the two methyl groups on 2-Bromo-5,6-dimethylpyridin-3-amine . Methyl groups are weakly electron-donating via induction.[5] This additional electron-donating character further enriches the pyridine ring, potentially making oxidative addition a more challenging step compared to the unsubstituted 3-Amino-2-bromopyridine . Therefore, from a purely electronic standpoint, 3-Amino-2-bromopyridine is predicted to be the more reactive substrate. Modifications to the pyridine ring are known to regulate the electronics and reactivity of metal complexes involved in catalysis.[6]

Steric Hindrance

In both molecules, the bromine atom is situated at the C2 position, flanked by the pyridine nitrogen and the C3-amino group. This arrangement presents a moderate level of steric hindrance. However, the C5 and C6 methyl groups in 2-Bromo-5,6-dimethylpyridin-3-amine add significant bulk to the molecule. While not directly adjacent to the reaction center, this increased steric profile can hinder the approach of the bulky phosphine-ligated palladium catalyst, potentially slowing down the reaction rate.[7][8] In contrast, 3-Amino-2-bromopyridine is a sterically less demanding substrate, which should facilitate easier access for the catalyst.

Catalyst Interaction and Chelation

A critical aspect of aminopyridine chemistry is the potential for the substrate to act as a bidentate ligand, where both the pyridine nitrogen and the adjacent amino group coordinate to the palladium center.[9][10] This chelation can sometimes form a highly stable, off-cycle complex, thereby inhibiting catalysis.[11] The use of chelating bidentate phosphine ligands has been shown to overcome this issue in some cases by preventing substrate chelation.[11] The increased electron density in 2-Bromo-5,6-dimethylpyridin-3-amine from the methyl groups could potentially lead to stronger coordination with the catalyst, making it more prone to catalyst inhibition compared to its non-methylated counterpart.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The interplay of the steric and electronic factors discussed above manifests in the conditions required to achieve successful cross-coupling for these substrates.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[12][13] Studies on 2-amino-3-bromopyridines have established efficient protocols.[14]

The reaction generally requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15] For a substrate like 3-Amino-2-bromopyridine , standard conditions often prove effective. However, for the more sterically hindered and electron-rich 2-Bromo-5,6-dimethylpyridin-3-amine , more forcing conditions or a more active catalyst system may be necessary to achieve comparable yields and reaction times. The choice of ligand is crucial; triphenylphosphine (PPh₃) is often effective, but bulkier, more electron-rich phosphines may be required for more challenging substrates.[14]

Table 1: Representative Conditions for Sonogashira Coupling

SubstrateCatalyst SystemBase / SolventTemp. / TimeYieldReference
3-Amino-2-bromopyridine Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃N / DMF100°C / 3h72-96%[14]
Analogous Dimethylated Systems Pd(PPh₃)₄ / CuIEt₃N / Toluene80-110°CModerate to GoodInferred from similar systems

Note: Direct comparative data under identical conditions is limited. The conditions presented are optimized for each class of substrate and serve as a guide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds.[3] The reaction is notoriously sensitive to steric hindrance and substrate electronics. The coupling of amines with 2-bromopyridines has been well-documented.[11][16]

For 3-Amino-2-bromopyridine , coupling with primary and secondary amines can be achieved using a variety of palladium precatalysts and bulky phosphine ligands like RuPhos or BrettPhos.[17] For the more sterically encumbered 2-Bromo-5,6-dimethylpyridin-3-amine , achieving high yields likely requires a more sophisticated catalyst system, such as a highly active G3 or G4 Buchwald precatalyst, paired with a ligand specifically designed for hindered substrates. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is standard, but its incompatibility with certain functional groups must be considered.[18][19]

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination

SubstrateCatalyst / LigandBase / SolventTemp.YieldReference
3-Amino-2-bromopyridine BrettPhos-precatalyst (Pre-L8)NaOtBu / Toluene100°C78% (with cyclopentylamine)[17]
General 2-Bromopyridines Pd(OAc)₂ / dpppNaOtBu / Toluene80°CGood[11]

Experimental Protocols

To provide a practical framework, we detail a proven protocol for the Sonogashira coupling of 3-amino-2-bromopyridine, which can serve as a starting point for optimization with its dimethylated analog.

Protocol: Sonogashira Coupling of 3-Amino-2-bromopyridine with Phenylacetylene

This protocol is adapted from the work of Zhu, Q., et al. (2017) on related 2-amino-3-bromopyridines.[14]

Materials:

  • 3-Amino-2-bromopyridine (1.0 equiv, e.g., 0.5 mmol, 86.5 mg)

  • Phenylacetylene (1.2 equiv, e.g., 0.6 mmol, 61.3 mg, 66 µL)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%, 0.0125 mmol, 4.2 mg)

  • Triphenylphosphine (PPh₃) (5.0 mol%, 0.025 mmol, 6.6 mg)

  • Copper(I) iodide (CuI) (5.0 mol%, 0.025 mmol, 4.8 mg)

  • Triethylamine (Et₃N) (approx. 2 mL per mmol of substrate, e.g., 1.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (approx. 4 mL per mmol of substrate, e.g., 2.0 mL)

  • Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere (Argon or Nitrogen) setup.

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg).

  • Solvent Addition: Add anhydrous DMF (2.0 mL) to the flask. Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Reagent Addition: Add 3-amino-2-bromopyridine (86.5 mg), phenylacetylene (66 µL), and triethylamine (1.0 mL) to the flask sequentially.

  • Reaction: Seal the flask and heat the reaction mixture to 100°C in a pre-heated oil bath. Maintain this temperature with vigorous stirring for 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 3-(phenylethynyl)pyridin-2-amine.

Visualization of Key Processes

Generalized Catalytic Cycle for Cross-Coupling

The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Sonogashira or Buchwald-Hartwig reaction. The efficiency of each step is influenced by the steric and electronic properties of the substrates.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)-X Complex (L₂Pd(Aryl)(X)) Pd0->OA_Complex Oxidative Addition Transmetalation Aryl-Pd(II)-Nu Complex (L₂Pd(Aryl)(Nu)) OA_Complex->Transmetalation Transmetalation (Suzuki) or Ligand Exchange (Buchwald) Transmetalation->Pd0 Reductive Elimination Product Aryl-Nu (Coupled Product) Transmetalation->Product Aryl_Halide Aryl-X (Substrate) Aryl_Halide->OA_Complex Nucleophile Nucleophile (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) Nucleophile->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Workflow Diagram

A robust experimental workflow is critical for reproducibility in cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Oven-dry glassware p2 2. Add catalyst, ligand, & base p1->p2 p3 3. Establish inert atmosphere (Ar/N₂) p2->p3 r1 4. Add solvent, substrate, & coupling partner p3->r1 r2 5. Heat to target temperature r1->r2 r3 6. Monitor by TLC / LC-MS r2->r3 w1 7. Cool & quench reaction r3->w1 w2 8. Liquid-liquid extraction w1->w2 w3 9. Dry, filter, & concentrate w2->w3 w4 10. Purify (e.g., Chromatography) w3->w4

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Validation

Mass spectrometry validation of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives

An In-Depth Comparative Guide to the Mass Spectrometry Validation of 2-Bromo-5,6-dimethylpyridin-3-amine Derivatives Authored by: A Senior Application Scientist Introduction: The Analytical Imperative in Modern Drug Disc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Validation of 2-Bromo-5,6-dimethylpyridin-3-amine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds, forming the core of numerous therapeutic agents.[1] Derivatives of 2-Bromo-5,6-dimethylpyridin-3-amine, in particular, represent a class of compounds with significant potential as versatile intermediates in the synthesis of biologically active molecules.[2] As drug development pipelines accelerate, the unambiguous structural confirmation of these novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance.[3][4]

Mass spectrometry (MS) has become the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity for characterizing molecular structures.[5][6] However, the choice of MS instrumentation is a critical decision that directly impacts data quality, confidence in structural assignments, and overall workflow efficiency. This guide provides a comprehensive comparison of two leading high-resolution accurate-mass (HRAM) platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry—for the validation of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal platform for their needs.

The Analyte: Understanding the Chemistry of 2-Bromo-5,6-dimethylpyridin-3-amine

To effectively analyze a molecule, we must first understand its inherent physicochemical properties. The 2-Bromo-5,6-dimethylpyridin-3-amine scaffold (Molecular Formula: C7H9BrN2, Monoisotopic Mass: 199.99491 Da) possesses several key features that dictate our analytical strategy:[7]

  • Basic Pyridine Nitrogen: The pyridine ring's nitrogen atom is a primary site for protonation, making it highly amenable to positive-mode electrospray ionization (ESI).[8][9]

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[10] This creates a highly characteristic M:M+2 isotopic pattern with a ~1:1 intensity ratio for any ion containing a single bromine atom, serving as an unmistakable signature in the mass spectrum.

  • Structural Rigidity: The aromatic system provides a stable core, and fragmentation is typically initiated at the substituent groups or through cleavage of the pyridine ring itself.

These characteristics make the molecule an excellent candidate for HRAM-MS analysis, where precise mass measurement can confirm elemental composition and tandem MS (MS/MS) can elucidate its structural backbone.[11][12]

Comparative Analysis of High-Resolution Mass Spectrometry Platforms

The two most powerful and widely adopted HRAM technologies in pharmaceutical development are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry.[13] While both provide exceptional data, they operate on different principles, leading to distinct advantages for specific applications.

Platform 1: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

A Q-TOF instrument is a hybrid mass spectrometer that pairs a quadrupole mass filter with a time-of-flight mass analyzer.[14] The quadrupole selects precursor ions, which are then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF, which separates them based on their mass-to-charge ratio determined by their flight time to a detector.[15]

Causality of Performance:

  • High Acquisition Speed: The TOF analyzer is inherently fast, allowing for the acquisition of many spectra per second. This makes Q-TOF systems highly compatible with fast chromatography (UHPLC), where peaks can be just a few seconds wide.[16]

  • Robustness and Stability: Q-TOF instruments are known for their operational stability and are often considered workhorses in high-throughput screening environments.[14]

  • Excellent Mass Accuracy: Modern Q-TOF systems routinely achieve mass accuracies below 3 ppm, which is sufficient for confidently determining the elemental composition of small molecules.[17]

Platform 2: Orbitrap Mass Spectrometry

The Orbitrap is an ion trap-based mass analyzer where ions are trapped in an electrostatic field and their oscillation frequencies are measured. These frequencies are then converted into mass-to-charge ratios via Fourier transform.[18] Orbitrap instruments are often configured as hybrids, such as the Orbitrap Tribrid systems, which combine quadrupole, linear ion trap, and Orbitrap analyzers for maximum versatility.[19]

Causality of Performance:

  • Ultra-High Resolution: The defining feature of the Orbitrap is its exceptional resolving power (often >100,000 FWHM), which allows for the separation of ions with extremely close m/z values (isobaric interferences).[18][20] This is particularly advantageous for analyzing complex mixtures or resolving fine isotopic structures.

  • Superior Mass Accuracy: Orbitrap platforms consistently deliver sub-1 ppm mass accuracy, providing the highest level of confidence in molecular formula assignments.[12][21]

  • Multi-Stage Fragmentation (MSⁿ): Hybrid Orbitrap systems excel at performing multiple stages of fragmentation (MSⁿ), which can be invaluable for detailed structural elucidation of unknown compounds.[19]

Experimental Workflows & Protocols

A robust analytical workflow is essential for reproducible and reliable results. The following diagram and protocols outline a self-validating system for the analysis of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing & Validation A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B Dilution C 3. QC & Calibration (System Suitability Check) B->C Standard Prep D 4. Chromatographic Separation (C18 Reversed-Phase) C->D Inject E 5. Ionization (Positive ESI Mode) D->E F 6. HRAM Analysis (Q-TOF vs. Orbitrap) E->F G 7. MS/MS Fragmentation (Collision-Induced Dissociation) F->G H 8. Molecular Formula Generation (Accurate Mass & Isotope Pattern) G->H Acquire Data I 9. Fragmentation Analysis (Structure Elucidation) H->I J 10. Final Report (Identity & Purity Confirmed) I->J

Caption: General workflow for the mass spectrometric validation of small molecules.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of the 2-Bromo-5,6-dimethylpyridin-3-amine derivative and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a mixture of 50:50 acetonitrile:water (containing 0.1% formic acid to aid protonation) to a final concentration of 10 µg/mL.

  • System Suitability: Prepare a known standard at a similar concentration to verify instrument performance, including mass accuracy and sensitivity, before running the research sample.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general starting point; parameters should be optimized for the specific derivative and instrument.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Sheath Gas Flow: 35 units

  • Mass Analyzer Parameters:

    • For Q-TOF:

      • MS Scan Range: m/z 70-500

      • Resolution: >20,000 FWHM

      • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions per scan.

      • Collision Energy: Ramped from 15-40 eV.

    • For Orbitrap:

      • MS Scan Range: m/z 70-500

      • Resolution: 60,000 FWHM

      • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense ions per scan.

      • Collision Energy: Stepped normalized collision energy (20, 30, 40%).

Data Interpretation: A Head-to-Head Comparison

The true value of HRAM instrumentation lies in the quality and richness of the data produced. Using our target analyte, 2-Bromo-5,6-dimethylpyridin-3-amine (C7H9BrN2), we can compare the expected outcomes from each platform.

Expected Monoisotopic Mass of [M+H]⁺: 201.00218 Da

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapCausality & Expert Insight
Mass Accuracy < 3 ppm (e.g., 201.0025 Da)< 1 ppm (e.g., 201.0022 Da)While both are excellent for formula determination, the sub-1 ppm accuracy of the Orbitrap provides the highest possible confidence and is critical for distinguishing between closely related elemental compositions in complex samples.[12][21]
Resolution 20,000 - 40,000 FWHM60,000 - >120,000 FWHMThe ultra-high resolution of the Orbitrap is superior for resolving isobaric interferences from matrix components or impurities and for perfectly resolving the fine isotopic structure of the bromine-containing ion.[20]
Sensitivity HighHighBoth platforms offer exceptional sensitivity, capable of detecting compounds at femtomole levels. The choice here is often application-dependent rather than a clear win for one platform.[16][21]
Fragmentation Data High-quality MS/MS spectraHigh-quality MS/MS and MSⁿ spectraQ-TOF provides clear and reproducible MS/MS spectra. The ability of hybrid Orbitrap systems to perform MSⁿ (fragmenting a fragment) offers a deeper level of structural detail that can be decisive for elucidating unknown structures.[14][19]
Throughput HigherModerateThe faster scan speed of the Q-TOF makes it better suited for high-throughput applications where analysis time per sample is a critical factor.[16]
Characteristic Fragmentation Pathway

The structural validation is completed by analyzing the fragmentation pattern. The bromine atom and methyl groups are key reporters.

G parent [M+H]⁺ C₇H₁₀BrN₂⁺ m/z 201.0022 (Isotope at 203.0001) frag1 [M+H - Br]⁺ C₇H₁₀N₂⁺ m/z 122.0866 parent->frag1 - Br• frag2 [M+H - CH₃]⁺ C₆H₇BrN₂⁺ m/z 185.9865 (Isotope at 187.9844) parent->frag2 - CH₃• frag3 [M+H - Br - CH₃]⁺ C₆H₇N₂⁺ m/z 107.0631 frag1->frag3 - CH₃• frag2->frag3 - Br•

Caption: Predicted fragmentation pathway for protonated 2-Bromo-5,6-dimethylpyridin-3-amine.

The primary fragmentation pathways involve the loss of the bromine radical (a mass difference of 78.9183 Da for ⁷⁹Br) and the loss of a methyl radical (a mass difference of 15.0235 Da).[10] HRAM data allows for the confident identification of these neutral losses, confirming the presence and connectivity of these functional groups. The observation of the characteristic bromine isotopic pattern in the precursor ion and in fragments that retain the bromine (like frag2) is a critical piece of evidence.[22]

Conclusion and Recommendations

Both Q-TOF and Orbitrap mass spectrometers are exceptionally capable platforms for the validation of 2-Bromo-5,6-dimethylpyridin-3-amine derivatives. The choice between them should be guided by the specific goals of the analysis.

  • For high-throughput confirmation and routine purity analysis: The Q-TOF is an ideal choice. Its robustness, speed, and excellent mass accuracy are perfectly suited for rapidly confirming the identity of synthesized compounds in a drug discovery workflow.[14][16]

  • For in-depth structural elucidation of novel derivatives, impurity identification, or metabolomics studies: The Orbitrap platform is superior. Its ultra-high resolution and mass accuracy, combined with MSⁿ capabilities, provide an unparalleled level of detail and confidence required to characterize unknown structures and differentiate them from complex biological matrices.[19][20]

Ultimately, the validation of these important pharmaceutical building blocks is best served by a deep understanding of the analytical technologies available. By aligning the instrument's strengths with the research question, scientists can ensure data integrity and accelerate the path from discovery to development.

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  • Hinata, N. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society.
  • ChemRxiv. Modeling the ionization efficiency of small molecules in positive electrospray ionization.
  • Van Strien, J., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.
  • Shimadzu. Quadrupole Time-of-Flight LC-MS/MS.
  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry.
  • NCBI. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.
  • Chem-Impex. 2-Amino-3-bromo-5,6-dimethylpyridine.
  • PubChem. 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855.
  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications.
  • PubChemLite. 2-amino-3-bromo-5,6-dimethylpyridine (C7H9BrN2).
  • MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • TCI Chemicals. 2-Amino-3-bromo-5,6-dimethylpyridine 161091-49-2.
  • BLDpharm. 1824593-49-8|2-Bromo-5,6-dimethylpyridin-3-amine.
  • Heteroletters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Wang, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • HETEROCYCLES. (2011). a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][4][15]triazolo[1,5-a]pyridine. Available from:

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Comparative

Benchmarking 2-Bromo-5,6-dimethylpyridin-3-amine as an API intermediate

Benchmarking 2-Bromo-5,6-dimethylpyridin-3-amine as an Advanced API Intermediate: A Comparative Guide In the rapidly evolving landscape of targeted oncology and neurology therapeutics, the selection of active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Bromo-5,6-dimethylpyridin-3-amine as an Advanced API Intermediate: A Comparative Guide

In the rapidly evolving landscape of targeted oncology and neurology therapeutics, the selection of active pharmaceutical ingredient (API) intermediates dictates not only the efficiency of the synthetic route but also the pharmacokinetic viability of the final drug candidate. 2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8) has recently emerged as a highly privileged building block. It is prominently featured in the synthesis of next-generation System Xc- antiporter inhibitors (fused benzazepines)[1] and PKMYT1 kinase inhibitors (indazole derivatives)[2],[3].

This guide provides an objective, data-driven benchmark of 2-Bromo-5,6-dimethylpyridin-3-amine against alternative pyridine intermediates, detailing the mechanistic causality behind its performance and providing self-validating protocols for its application.

Structural & Chemical Benchmarking

The utility of a pyridine-based intermediate is governed by its steric profile and electronic distribution. The 5,6-dimethyl substitution on 2-Bromo-5,6-dimethylpyridin-3-amine provides a unique dual advantage:

  • Electronic Enrichment: The +I (inductive) effect of the two methyl groups increases the electron density of the pyridine ring, making the adjacent amine highly nucleophilic for downstream cyclizations or amidations.

  • Steric Shielding: The methyl group at the 6-position provides steric bulk that prevents off-target nucleophilic attacks at the pyridine nitrogen, while the 5-methyl group locks the conformation of adjacent substituents in the final API binding pocket.

Compared to its mono-methylated or des-methyl counterparts, this intermediate offers superior target specificity in complex API architectures, albeit requiring more robust catalytic systems during cross-coupling due to steric hindrance.

Table 1: Comparative Physicochemical & Reactivity Profile

IntermediateCAS NumberSteric ProfileElectronic EffectPrimary Downstream Application
2-Bromo-5,6-dimethylpyridin-3-amine 1824593-49-8High (Dual methyl shielding)Strong +I effect, highly electron-rich[1],[2]
5-Bromo-2-methylpyridin-3-amine 10460-50-1LowModerate +I effect[4]
2-Bromo-6-methylpyridin-3-amine 126325-53-9ModerateModerate +I effectKinase Inhibitor Precursors[5]

Mechanistic Workflow & Pathway

The integration of 2-Bromo-5,6-dimethylpyridin-3-amine into an API pipeline typically follows a two-stage workflow: a regioselective bromination of the precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to build the core pharmacophore[1],[2].

G cluster_0 Intermediate Synthesis cluster_1 API Derivatization & Targeting A 5,6-Dimethylpyridin-3-amine (Starting Material) B NBS, DCM, 0°C (Regioselective Bromination) A->B C 2-Bromo-5,6-dimethylpyridin-3-amine (CAS: 1824593-49-8) B->C D Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 100°C C->D E Fused Benzazepine / Indazole API (High Purity >96%) D->E F Target: PKMYT1 Kinase System Xc- Antiporter E->F

Caption: Workflow from regioselective bromination to Suzuki-Miyaura coupling for targeted API synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and mechanistic rationales.

Protocol 1: Regioselective Bromination of 5,6-Dimethylpyridin-3-amine

Objective: Synthesize 2-Bromo-5,6-dimethylpyridin-3-amine with >98% regioselectivity[2].

  • Preparation: Dissolve 5,6-dimethylpyridin-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control (Critical Causality): Cool the reactor to exactly 0 °C. Rationale: The electron-rich nature of the di-alkylated aminopyridine ring makes it highly susceptible to electrophilic aromatic substitution. Maintaining 0 °C ensures kinetic control, directing the bromonium ion exclusively to the 2-position (ortho to the directing amine) and preventing polybromination[2].

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) in DCM dropwise over 30 minutes.

  • IPC Validation: Stir for 1.5 hours at 0 °C. Pull an aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~123.1 [M+H]+) is replaced by the product peak (m/z ~201.0/203.0[M+H]+)[2].

  • Quenching & Validation: Quench the reaction with saturated aqueous sodium sulfite. Self-Validation Step: Test the organic layer with starch-iodide paper; a negative result confirms the complete neutralization of residual electrophilic bromine, preventing downstream oxidative degradation[2].

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica-gel chromatography (EtOAc:PE = 20-40%) to yield a yellow solid[2].

Protocol 2: Suzuki-Miyaura Cross-Coupling for API Derivatization

Objective: Couple 2-Bromo-5,6-dimethylpyridin-3-amine with an aryl boronate ester to form a fused benzazepine precursor[1].

  • Preparation: Charge a Schlenk flask with 2-Bromo-5,6-dimethylpyridin-3-amine (1.0 eq), the target aryl boronate ester (1.1 eq), and K₂CO₃ (2.0 eq)[1].

  • Catalyst Selection (Critical Causality): Add Pd(dppf)Cl₂ or Pd(dppf)₂ (0.05 eq). Rationale: The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (99°). This is mechanically essential to facilitate the oxidative addition and subsequent reductive elimination steps in sterically congested substrates like 5,6-dimethylpyridines, where standard catalysts (e.g., Pd(PPh₃)₄) often fail or stall[1].

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: This biphasic system provides optimal solubility for both the hydrophobic organic substrates and the inorganic base[1].

  • Reaction & IPC: Heat to 100 °C for 12–16 hours. Monitor via LC-MS until the bromo-intermediate is consumed[1].

  • Isolation & Validation: Extract with EtOAc, wash with brine, and concentrate. Triturate the residue in Et₂O and vacuum-dry. Self-Validation Step: Perform LC-MS (Method B1). The protocol is validated if the purity is ≥96% before proceeding to final API formulation[1].

Performance Data & Yield Benchmarks

When benchmarking cross-coupling efficiency, the steric bulk of the 5,6-dimethyl variant slightly reduces raw synthetic yield compared to mono-methylated analogs. However, this trade-off is highly justified by the superior downstream purity and the critical structural rigidity it imparts to the final API binding affinity[1],[4].

Table 2: Cross-Coupling Yields & Purity Benchmarks

IntermediateCoupling PartnerCatalyst SystemTypical Yield (%)Post-Trituration Purity (LC-MS)Reaction Time
2-Bromo-5,6-dimethylpyridin-3-amine Aryl Boronate EsterPd(dppf)Cl₂, K₂CO₃34 - 50%[1]>96.0% [1]12 - 16 h
5-Bromo-2-methylpyridin-3-amine Aryl Boronic AcidPd(PPh₃)₄, K₃PO₄70 - 85%[4]>95.0%15 - 18 h[4]
2-Bromo-6-methylpyridin-3-amine Aryl Boronate EsterPd(dppf)Cl₂, K₂CO₃60 - 75%>95.0%12 - 14 h

Data aggregated from comparative patent literature and standardized coupling methodologies.

References

  • Title: WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy.
  • Title: WO2024179948A1 - Indazole compounds as PKMYT1 kinase inhibitors.
  • Title: Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Source: Molecules (MDPI) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5,6-dimethylpyridin-3-amine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-5,6-dimethylpyridin-3-amine. Adherence to these procedures is critical for ensuring laboratory safety, maintaini...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-5,6-dimethylpyridin-3-amine. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Foundational Knowledge: Hazard Assessment

Understanding the inherent risks of a chemical is the cornerstone of safe laboratory practice. 2-Bromo-5,6-dimethylpyridin-3-amine is a halogenated pyridine derivative with a distinct hazard profile that necessitates its classification as hazardous waste.

The primary hazards associated with this compound are summarized below.[1][2] It is crucial to recognize that exposure can occur via inhalation, ingestion, or skin contact, each route presenting significant health risks.[3]

Hazard ClassificationDescriptionGHS Hazard Code
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]H302 + H312 + H332
Skin Irritation Causes skin irritation upon contact.[1][2][4]H315
Serious Eye Irritation Causes serious and potentially damaging eye irritation.[1][2][4][5]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4][6]H335

Given these hazards, all waste streams containing 2-Bromo-5,6-dimethylpyridin-3-amine—including pure compound, reaction mixtures, contaminated consumables, and solutions—must be treated as hazardous chemical waste.[7]

The Regulatory Imperative: Compliance Framework

The disposal of halogenated organic compounds is regulated to prevent environmental contamination. In the United States, halogenated pyridines are subject to specific requirements under the Toxic Substances Control Act (TSCA), as detailed in the Code of Federal Regulations (CFR).

Specifically, 40 CFR § 721.85 outlines disposal requirements that may mandate chemical destruction as the method of disposal.[8] This regulation underscores why simply diluting the compound and washing it down the drain is not a compliant or safe option.[7][9] Local and institutional Environmental Health & Safety (EHS) departments provide the final authority on specific disposal protocols, which must align with these federal mandates.[7][9]

Core Disposal Protocol: From Benchtop to Pickup

This protocol ensures that waste is handled safely from the point of generation to its final collection by trained EHS personnel or a licensed contractor.

Step 1: Personal Protective Equipment (PPE) Engagement

Before handling the chemical or its waste, it is mandatory to wear appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Chemical splash goggles are required.[10][11]

  • Hand Protection: Wear chemically resistant gloves.[4][10] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[12]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed within a properly functioning certified chemical fume hood to prevent inhalation of dust or vapors.[4][12][13]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Characterize the Waste: All materials contaminated with 2-Bromo-5,6-dimethylpyridin-3-amine are to be disposed of as hazardous waste.[7][13]

  • Select a Compatible Container: Use a sealable, airtight, and chemically compatible waste container.[7][12]

  • Segregate from Incompatibles: This compound should not be mixed with strong oxidizing agents or strong acids.[3][12] Mixing can lead to violent and hazardous reactions. Store the waste container away from these incompatible materials.[9][12]

Step 3: Proper Labeling

Clear and accurate labeling prevents accidental misuse and ensures proper handling by EHS staff.

  • Immediate Labeling: The container must be labeled as soon as the first drop of waste is added.

  • Content Requirements: The label must clearly state:

    • The words "Hazardous Waste "[7][9]

    • The full chemical name: "2-Bromo-5,6-dimethylpyridin-3-amine "[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]

Step 4: Accumulation and Storage

Waste must be stored safely within the laboratory prior to collection.

  • Designated Area: Store the waste container in a designated satellite accumulation area.[7]

  • Secure Containment: The container must be kept securely closed at all times, except when adding waste.[7] It is best practice to use a secondary container to mitigate potential leaks or spills.[7][9]

  • Adhere to Limits: Be mindful of institutional limits on the quantity of waste that can be accumulated and the maximum time it can be stored in the lab.

Step 5: Arranging for Final Disposal

This final step ensures the waste is transferred to those authorized to handle it.

  • Contact EHS: Do not attempt to dispose of the waste yourself. Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Maintain Records: Keep accurate records of the amount of waste generated and its disposal date and method, as this is often a regulatory requirement.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 2-Bromo-5,6-dimethylpyridin-3-amine.

G Disposal Workflow for 2-Bromo-5,6-dimethylpyridin-3-amine cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work Inside Certified Chemical Fume Hood A->B C Characterize all contaminated items as Hazardous Waste B->C Waste Generated D Select Compatible, Leak-Proof Container C->D E Segregate from Incompatibles (e.g., Strong Oxidizers) D->E F Label Container: 'Hazardous Waste' + Full Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Closed & In Secondary Containment G->H I Contact EHS for Pickup (Do NOT pour down drain) H->I Container Full or Disposal Required J Maintain Disposal Records I->J

Caption: Disposal workflow for 2-Bromo-5,6-dimethylpyridin-3-amine.

Decontamination & Spill Management

Accidents can happen, and a clear plan for managing spills is essential.

  • Decontamination: For reusable glassware, soak in a suitable decontamination solution as recommended by your institution's EHS guidelines. All disposable materials (e.g., gloves, absorbent pads, pipette tips) that come into contact with the chemical must be disposed of as hazardous waste.[13]

  • Spill Response:

    • Evacuate: Evacuate non-essential personnel from the immediate area.[10]

    • Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.[10]

    • Contain: Use an inert, dry absorbent material such as vermiculite or sand to absorb the spill.[12][14] Do not use combustible materials.

    • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4] Avoid creating dust.[4][10]

    • Clean: Clean the spill area as per your laboratory's standard operating procedure for hazardous substances.

    • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that your work in advancing science does not come at the cost of personal or environmental health.

References

  • NextSDS. (n.d.). 2-bromo-5,6-dimethylpyridin-3-amine — Chemical Substance Information.
  • Cornell University Law School Legal Information Institute. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
  • ChemicalBook. (2026, January 17). 2-Amino-5-bromo-6-methylpyridine - Safety Data Sheet.
  • Chemdor Chemicals. (2026, March 12). 2-Amino-5-bromo-4,6-dimethylpyridine Safety Data Sheet (SDS).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Amino-5-bromo-3-nitropyridine.
  • Thermo Fisher Scientific. (2024, February 10). Safety Data Sheet - 2-Amino-5-bromopyrimidine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-Amino-5-bromo-2-methylpyridine.
  • MilliporeSigma. (2025, October 14). Safety Data Sheet - Aldrich B65705.
  • BenchChem. (2025). Proper Disposal of 2-Bromo-5-methylpyridin-4-amine: A Guide for Laboratory Professionals.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Bromo-5-methylpyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • PubChem. (n.d.). 2-Amino-3-bromo-5,6-dimethylpyridine.

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